Iaa-94
説明
特性
IUPAC Name |
2-[(6,7-dichloro-2-cyclopentyl-2-methyl-1-oxo-3H-inden-5-yl)oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4/c1-17(10-4-2-3-5-10)7-9-6-11(23-8-12(20)21)14(18)15(19)13(9)16(17)22/h6,10H,2-5,7-8H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOJGTHBMJBOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969160 | |
| Record name | [(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53108-00-2, 54197-05-6 | |
| Record name | [(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxoindan-5-yl)oxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53108-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MK 473 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054197056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Intricate Mechanism of Iaa-94: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Iaa-94 is a well-established and potent inhibitor of intracellular chloride channels, making it a critical tool for studying the physiological roles of these channels and a molecule of interest in drug development.[1][2][3][4][5] This technical guide provides an in-depth exploration of the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action: Chloride Channel Blockade and Mitochondrial Modulation
The primary mechanism of action of this compound is the blockade of intracellular chloride channels.[1][2][3][4][5] This inhibitory activity has been observed across various cell types and tissues, impacting a range of physiological processes. Notably, this compound has been shown to reversibly inhibit chloride intracellular channel (CLIC) proteins at a concentration of 10 µM.[3][6]
A significant facet of this compound's action, particularly in the context of cardiovascular research, is its effect on mitochondria. Studies have demonstrated that this compound reduces the calcium retention capacity (CRC) of cardiac mitochondria in a dose-dependent manner.[1][2][7] This reduction in CRC can trigger the opening of the mitochondrial permeability transition pore (mPTP), a critical event leading to mitochondrial dysfunction and subsequent cell death.[1][2][7] This action underlies the observation that this compound can abrogate the protective effects of ischemic preconditioning in the heart.[1][2][8]
The soluble form of CLIC1, a target of this compound, shares structural homology with the glutathione S-transferase (GST) superfamily. It is proposed that this compound binds to a site on CLIC1 adjacent to the glutathione (GSH) binding site.[9]
Beyond its effects on mitochondria, this compound has been shown to influence vascular tone. In cerebral arteries, it can induce hyperpolarization and dilatation, thereby inhibiting myogenic tone.[10][11] Furthermore, it plays a role in the vasoconstrictive responses of afferent arterioles to angiotensin II and norepinephrine.[12]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound from various studies.
| Parameter | Value | Tissue/System | Reference |
| Ki | 1 µM | Bovine kidney cortex microsomes | [3][6] |
| Concentration | Effect on Mitochondrial CRC | Reference |
| 3 µmol L⁻¹ | ~40% reduction | [2] |
| 100 µmol L⁻¹ | ~85% reduction | [2] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Caption: this compound's mechanism leading to mitochondrial dysfunction.
Caption: Common experimental workflows to study this compound.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments used to characterize the mechanism of action of this compound.
Patch-Clamp Electrophysiology for Chloride Current Measurement
This protocol is a generalized guide for recording chloride currents and assessing their inhibition by this compound. Specific parameters will need to be optimized for the cell type under investigation.
1. Cell Preparation:
- Culture the cells of interest on glass coverslips suitable for microscopy.
- Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with an external solution.
2. Solutions:
- Internal (Pipette) Solution (example): Compositions will vary, but a typical solution may contain (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 5 EGTA, adjusted to pH 7.2 with CsOH.
- External (Bath) Solution (example): A standard external solution may contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
3. Recording:
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a gigaohm seal (>1 GΩ) with a target cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps to elicit chloride currents.
- Record baseline currents.
4. This compound Application:
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
- Dilute the stock solution to the final desired concentrations in the external solution immediately before use.
- Apply this compound to the recording chamber via the perfusion system.
- Record currents in the presence of this compound to determine the extent of inhibition.
Mitochondrial Calcium Retention Capacity (CRC) Assay
This protocol outlines the measurement of mitochondrial CRC using a fluorescent calcium indicator.
1. Isolation of Mitochondria:
- Harvest fresh tissue (e.g., heart) and homogenize in an ice-cold isolation buffer.
- Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.
- Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.
- Wash the mitochondrial pellet and resuspend in an appropriate assay buffer.
- Determine the protein concentration of the mitochondrial suspension.
2. CRC Measurement:
- Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.
- Add the assay buffer to the cuvette, followed by the isolated mitochondria and a fluorescent calcium indicator (e.g., Calcium Green 5N).
- After a baseline reading is established, add a known amount of CaCl₂ to the cuvette at regular intervals.
- The mitochondria will take up the calcium, resulting in a low fluorescence signal.
- The opening of the mPTP will cause a sudden release of calcium into the buffer, leading to a sharp increase in fluorescence.
- The total amount of calcium taken up by the mitochondria before this sharp increase is the CRC.
3. This compound Treatment:
- To assess the effect of this compound, pre-incubate the isolated mitochondria with varying concentrations of this compound before initiating the CRC measurement.
- Compare the CRC of treated mitochondria to that of untreated controls.
Radioligand Binding Assay for Ki Determination
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for chloride channels.
1. Membrane Preparation:
- Homogenize the tissue of interest (e.g., kidney cortex) in a suitable buffer.
- Perform differential centrifugation to isolate a microsomal membrane fraction enriched with the target channels.
- Resuspend the membrane preparation and determine the protein concentration.
2. Binding Reaction:
- In a multi-well plate, combine the membrane preparation, a radiolabeled ligand known to bind to the target channel (e.g., a tritiated channel blocker), and varying concentrations of unlabeled this compound.
- Incubate the mixture to allow the binding to reach equilibrium.
3. Separation and Detection:
- Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
- Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
- Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
References
- 1. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS#:54197-31-8 | Chemsrc [chemsrc.com]
- 5. scbt.com [scbt.com]
- 6. This compound - Biochemicals - CAT N°: 17877 [bertin-bioreagent.com]
- 7. [논문]Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria [scienceon.kisti.re.kr]
- 8. ahajournals.org [ahajournals.org]
- 9. Identification of Potent Chloride Intracellular Channel Protein 1 Inhibitors from Traditional Chinese Medicine through Structure-Based Virtual Screening and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloride channel blockers inhibit myogenic tone in rat cerebral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chloride channel blockers inhibit myogenic tone in rat cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of chloride channels in afferent arteriolar constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Iaa-94 in Myocardial Infarction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indanyloxyacetic acid-94 (Iaa-94) is a potent intracellular chloride channel blocker that has emerged as a critical tool for investigating the molecular underpinnings of myocardial infarction (MI), particularly in the context of ischemia-reperfusion (IR) injury. This technical guide synthesizes the current understanding of this compound's role in MI, focusing on its mechanism of action, relevant signaling pathways, experimental protocols for its use in research, and key quantitative data from preclinical studies. The primary mechanism by which this compound exacerbates myocardial damage is through its inhibitory effect on mitochondrial chloride channels, leading to a reduction in the calcium retention capacity of mitochondria and subsequent opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death pathways. While this compound has proven invaluable for elucidating these fundamental processes, its application is currently confined to preclinical research, with no active clinical trials for cardiovascular indications.
Introduction
Myocardial infarction remains a leading cause of morbidity and mortality worldwide. The pathophysiology of MI is complex, involving intricate signaling cascades that govern cardiomyocyte life and death, particularly in the setting of ischemia-reperfusion injury. Ion channels, including chloride channels, play a crucial role in maintaining cellular homeostasis, and their dysregulation can significantly impact the heart's response to ischemic stress. This compound, by selectively blocking intracellular chloride channels, provides a unique pharmacological tool to dissect the contribution of these channels to myocardial injury and to explore potential therapeutic targets. This guide provides an in-depth overview of the current knowledge surrounding this compound's role in the study of myocardial infarction.
Mechanism of Action and Signaling Pathways
The primary detrimental effect of this compound in the context of myocardial infarction is its ability to augment ischemic injury. This is achieved by targeting intracellular chloride channels, particularly those located in the mitochondria. The prevailing evidence points to a direct impact on mitochondrial function, leading to the exacerbation of cell death pathways.
The Central Role of Mitochondrial Calcium Retention Capacity
Research has demonstrated that this compound's cardio-deleterious effects are mediated by its ability to modulate the calcium retention capacity (CRC) of cardiac mitochondria.[1][2] Mitochondria are central to cell survival and death, and their ability to handle calcium is critical.[1][2] In the context of ischemia-reperfusion injury, excessive calcium influx into the mitochondria can trigger the opening of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[1][2]
This compound has been shown to inhibit the CRC of isolated cardiac mitochondria in a concentration-dependent manner.[1][2] This means that in the presence of this compound, mitochondria are less able to sequester calcium before the mPTP opens. This premature opening of the mPTP is a key step in the pathway leading to increased myocardial infarct size.[1][2] Interestingly, this compound does not appear to alter the mitochondrial membrane potential directly.[1][2]
The effect of this compound on CRC is significant because even cyclosporin A (CsA), a known inhibitor of mPTP opening, cannot override the detrimental effects of this compound.[1][2] This suggests that this compound acts at a point in the pathway that is either upstream of or parallel to the site of CsA action, making the mitochondria more susceptible to permeability transition.
Signaling Pathway Diagram
Quantitative Data from Preclinical Studies
Preclinical studies, primarily in rodent models, have provided quantitative evidence of this compound's impact on myocardial infarct size. These studies are crucial for understanding the magnitude of its effect and for validating the proposed mechanism of action.
| Parameter | Control Group | This compound Treated Group | Fold Change | Species | Reference |
| Infarct Size (% of Area at Risk) | 33.5 ± 6% | 58.1 ± 7% | ~1.73 | Rat | [1] |
| Calcium Uptake for mPTP Opening (% of control) | 100% | 39.6 ± 8% (at 30 µmol L⁻¹) | ~0.40 | N/A (Isolated Mitochondria) | [1] |
| Calcium Uptake for mPTP Opening (% of control) | 100% | 84.8 ± 4.2% (at 100 µmol L⁻¹) | ~0.85 | N/A (Isolated Mitochondria) | [1] |
Experimental Protocols
To facilitate further research in this area, this section provides a detailed methodology for an in vivo model of myocardial infarction to study the effects of this compound, based on established protocols.
In Vivo Rat Model of Myocardial Infarction
This protocol describes the induction of MI by ligation of the left anterior descending (LAD) coronary artery in rats, followed by treatment with this compound.
1. Animal Preparation and Anesthesia:
-
Adult male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia is induced with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).
-
The anesthetized rat is placed on a heating pad to maintain body temperature.
2. Surgical Procedure:
-
The trachea is intubated, and the animal is ventilated with a rodent ventilator.
-
A left thoracotomy is performed to expose the heart.
-
The pericardium is opened, and the LAD coronary artery is identified.
-
A suture is passed around the LAD, approximately 2-3 mm from its origin.
3. Induction of Ischemia and Reperfusion:
-
Myocardial ischemia is induced by tightening the suture to occlude the LAD.
-
Successful occlusion is confirmed by the appearance of a pale, ischemic area in the myocardium.
-
The ischemia is maintained for a period of 30-45 minutes.
-
Reperfusion is initiated by releasing the suture.
4. This compound Administration:
-
This compound (e.g., 20 mg/kg body weight) or a vehicle control (e.g., phosphate-buffered saline) is administered via intravenous injection a few minutes before the onset of reperfusion.[1]
5. Post-operative Care and Infarct Size Assessment:
-
The chest is closed, and the animal is allowed to recover.
-
After a designated reperfusion period (e.g., 3 hours), the animal is euthanized.[1]
-
The heart is excised, and the coronary artery is re-occluded.
-
Evans blue dye is injected to delineate the area at risk (AAR).
-
The heart is sliced, and the sections are incubated in triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue.
-
The infarct size (IS) is quantified as a percentage of the AAR.
Experimental Workflow Diagram
Role in Cardiac Fibrosis
Cardiac fibrosis is a critical component of the heart's response to myocardial infarction, involving the replacement of dead cardiomyocytes with a collagen-based scar. While the acute effects of this compound on infarct size are well-documented, its specific role in the subsequent development of cardiac fibrosis is not yet clearly defined in the scientific literature. The complex signaling pathways that govern fibrosis, involving various cytokines, growth factors, and immune cells, present a challenging area of investigation. Future research may explore whether the modulation of mitochondrial function by this compound in the acute phase of MI has long-term consequences on the fibrotic response and cardiac remodeling.
Clinical Relevance and Future Directions
Currently, this compound is utilized as a preclinical research tool to investigate the fundamental mechanisms of myocardial injury. There are no ongoing or completed clinical trials evaluating this compound for the treatment of myocardial infarction in humans. The primary value of this compound for drug development professionals lies in its ability to validate the mitochondrial chloride channel as a potential therapeutic target. By understanding the detrimental effects of blocking this channel with this compound, researchers can explore the development of novel therapeutic agents that may have the opposite effect – for instance, channel openers or positive modulators – with the aim of protecting the myocardium from ischemia-reperfusion injury.
Conclusion
This compound has proven to be an indispensable pharmacological agent for dissecting the intricate role of mitochondrial chloride channels in the pathophysiology of myocardial infarction. Its ability to reduce mitochondrial calcium retention capacity and promote the opening of the mitochondrial permeability transition pore provides a clear mechanism for its exacerbation of ischemic injury. The quantitative data from preclinical models robustly support this mechanism. While its direct clinical application is not on the horizon, the insights gained from studying this compound are invaluable for the scientific and drug development communities, paving the way for the exploration of new therapeutic strategies aimed at preserving mitochondrial function and protecting the heart from the devastating consequences of myocardial infarction.
References
- 1. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic properties of Iaa-94 as a research compound
An In-depth Whitepaper on the Core Properties and Methodologies of a Key Chloride Channel Inhibitor
Abstract
Indanyloxyacetic acid-94 (Iaa-94) is a potent and widely utilized research compound known for its inhibitory effects on chloride channels. This technical guide provides an in-depth overview of the fundamental properties of this compound, tailored for researchers, scientists, and drug development professionals. It covers its mechanism of action, key chemical characteristics, and significant experimental findings. The guide also presents detailed experimental protocols for assays commonly used to investigate this compound's effects and visualizes the associated signaling pathways, offering a comprehensive resource for the scientific community.
Chemical and Physical Properties
This compound, also known as R(+)-[(6,7-dichloro-2-cyclopentyl-2,3-dihydro-2-methyl-1-oxo-1H-inden-5-yl)oxy]acetic acid, is a chiral indanyloxyacetic acid derivative. Its activity as a chloride channel blocker is specific to the R(+) enantiomer.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₈Cl₂O₄ | [1] |
| Molecular Weight | 357.2 g/mol | [1] |
| CAS Number | 54197-31-8 | [1] |
| Appearance | Solid | |
| Solubility | DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 15 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |
| UV Absorption Maxima | 224, 269, 306 nm | [1] |
Mechanism of Action and Biological Effects
This compound is a well-characterized inhibitor of various chloride channels, making it a valuable tool for studying the physiological roles of these channels in diverse cellular processes.[2]
Inhibition of Chloride Channels
This compound exhibits inhibitory activity against a range of chloride channels, including the Chloride Intracellular Channel (CLIC) family and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[3][4] Its binding affinity for chloride channels in bovine kidney cortex microsomes has been determined with a Ki value of 1 µM.[1]
| Target | Organism/Tissue | Inhibition Data | Reference |
| Chloride Channels | Bovine Kidney Cortex Microsomes | Ki = 1 µM | [1] |
| CLIC1 | Human | High-affinity binding | [3] |
| Swell-activated Cl⁻ currents | Rabbit Ventricular Myocytes | 10 µM abolishes currents | [5] |
| Basal Cl⁻ currents | Rabbit Ventricular Myocytes | 10 µM abolishes currents | [5] |
Modulation of Mitochondrial Function
A significant body of research highlights the impact of this compound on mitochondrial function. It has been shown to decrease the calcium retention capacity (CRC) of cardiac mitochondria in a concentration-dependent manner.[4][6] This effect is linked to the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptotic cell death.[6][7]
| Effect | Concentration | Cell/Tissue Type | Reference |
| Reduced Mitochondrial CRC | 3 µM | Isolated Cardiac Mitochondria | [4] |
| Reduced Mitochondrial CRC | 100 µM | Isolated Cardiac Mitochondria | [4] |
| Inhibition of Channel Current | 10 µmol L⁻¹ | Cardiac Mitoplast | [4] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently conducted to assess the effects of this compound.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is used to measure ion channel activity across the entire cell membrane.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Glass micropipettes
-
External solution (e.g., ACSF: 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, pH 7.4)
-
Internal solution (e.g., 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, pH 7.3)
-
This compound stock solution
Procedure:
-
Prepare cells on coverslips in a recording chamber perfused with external solution.[8]
-
Fabricate micropipettes with a resistance of 4-8 MΩ and fill with internal solution.[8]
-
Under microscopic guidance, approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal).[9]
-
Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.[10]
-
Clamp the cell membrane at a desired holding potential and record baseline currents.
-
Perfuse the chamber with an external solution containing the desired concentration of this compound.
-
Record changes in ion channel currents in the presence of this compound.
Mitochondrial Calcium Retention Capacity (CRC) Assay
This assay measures the ability of isolated mitochondria to take up and store calcium before the opening of the mPTP.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM KH₂PO₄, 40 µM EGTA, pH 7.2)[11]
-
Calcium Green™-5N fluorescent dye
-
CaCl₂ solution
-
Fluorometer
Procedure:
-
Resuspend isolated mitochondria in the assay buffer.[11]
-
Add Calcium Green™-5N to the mitochondrial suspension to a final concentration of 0.5 µM.[2]
-
Incubate for 1 minute at room temperature, protected from light.[2]
-
Add a known concentration of this compound or vehicle control to the suspension.
-
In the fluorometer, add sequential pulses of a standard CaCl₂ solution to the mitochondrial suspension.[2]
-
Monitor the fluorescence of Calcium Green™-5N. A sharp increase in fluorescence indicates Ca²⁺ release from the mitochondria due to mPTP opening.[2]
-
The total amount of Ca²⁺ added before the fluorescence spike represents the calcium retention capacity.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells cultured in 96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration.[12]
-
Add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for 1-4 hours at 37°C.[12]
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Visualizations
This compound's inhibition of chloride channels can impact various downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected by this compound.
Caption: this compound's inhibition of CLIC1 and its downstream effects on macrophage function.
Caption: Role of this compound in modulating cardioprotective signaling pathways.
Caption: Experimental workflow for the Mitochondrial Calcium Retention Capacity (CRC) assay.
Conclusion
This compound remains an indispensable tool in the study of chloride channel function and its implications in cellular physiology and pathology. Its well-defined inhibitory action allows for the targeted investigation of chloride-dependent processes, from mitochondrial bioenergetics to complex signaling cascades in cardioprotection and immune responses. This guide provides a foundational resource for researchers utilizing this compound, offering standardized protocols and a deeper understanding of its molecular interactions. As research into the intricate roles of ion channels continues to expand, the precise application of pharmacological tools like this compound will be crucial in uncovering novel therapeutic targets and advancing our understanding of fundamental biological processes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Determination of the Calcium Retention Capacity of Isolated Mitochondria [jove.com]
- 3. Intracellular chloride channel protein CLIC1 regulates macrophage function through modulation of phagosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Patch Clamp Protocol [labome.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Impact of IAA-94 on Myogenic Tone in Cerebral Arteries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the chloride channel blocker, indanyloxyacetic acid (IAA-94), on the myogenic tone of cerebral arteries. Myogenic tone, the intrinsic ability of arteries to constrict in response to increased intravascular pressure, is a fundamental mechanism for the autoregulation of cerebral blood flow. Understanding the pharmacological modulation of this process is critical for the development of novel therapeutics for cerebrovascular diseases. This document summarizes key quantitative data, details experimental protocols, and illustrates the underlying signaling pathways.
Core Findings: this compound Induces Vasodilation by Inhibiting Myogenic Tone
This compound has been demonstrated to be a potent inhibitor of myogenic tone in cerebral arteries.[1][2] Studies on isolated rat posterior cerebral arteries have shown that this compound causes significant hyperpolarization and vasodilation in a concentration-dependent manner.[1][2] This effect is attributed to its role as a chloride channel blocker, which prevents the pressure-induced depolarization necessary for the initiation of myogenic constriction.[1][2][3]
Quantitative Impact of this compound on Cerebral Artery Physiology
The following table summarizes the key quantitative findings from studies investigating the effects of this compound on pressurized cerebral arteries.
| Parameter | Experimental Condition | Result | Reference |
| Arterial Diameter | Pressurized (80 mmHg) rat posterior cerebral arteries | Up to 90% dilatation | [1][2] |
| Membrane Potential | Pressurized (80 mmHg) rat posterior cerebral arteries | 10-15 mV hyperpolarization | [1][2] |
| Myogenic Tone | Pressurized (20-100 mmHg) rat posterior cerebral arteries | Inhibition of pressure-induced constriction | [3] |
| Effect at Low Pressure | Low intravascular pressure | No effect on membrane potential or diameter | [1][2] |
Signaling Pathways of Myogenic Tone and this compound Intervention
Myogenic constriction is initiated by the activation of ion channels in vascular smooth muscle cells in response to increased intravascular pressure. This leads to membrane depolarization, activation of voltage-gated Ca²⁺ channels, an influx of Ca²⁺, and subsequent smooth muscle contraction. Evidence suggests that pressure activates this compound-sensitive chloride channels, leading to an efflux of Cl⁻ ions and depolarization.[2][3][4] this compound, by blocking these chloride channels, prevents this initial depolarization, thereby inhibiting the entire cascade leading to vasoconstriction.
Caption: Signaling pathway of myogenic tone and the inhibitory action of this compound.
Experimental Protocols
The primary experimental technique used to investigate the effects of this compound on myogenic tone is pressure myography . This ex vivo method allows for the study of isolated, pressurized arteries in a controlled environment, free from confounding neural and hormonal influences.[5]
Pressure Myography Protocol
A detailed workflow for a typical pressure myography experiment is outlined below.
Caption: General workflow for a pressure myography experiment.
Detailed Steps:
-
Vessel Isolation: Cerebral arteries, such as the posterior cerebral artery, are carefully dissected from the brain of a suitable animal model (e.g., rat).[6]
-
Cannulation and Mounting: The isolated artery segment is mounted onto two glass micropipettes in a temperature-controlled, oxygenated physiological salt solution bath on the stage of an inverted microscope.[5][7]
-
Pressurization and Myogenic Tone Development: The vessel is pressurized to a specific level (e.g., 80 mmHg) to induce myogenic constriction.[1][2] The internal diameter is continuously monitored using a video dimension analyzer.[5]
-
Pharmacological Intervention: Once a stable myogenic tone is established, this compound is added to the superfusate at varying concentrations.
-
Data Recording: Changes in arterial diameter are recorded. For membrane potential measurements, vascular smooth muscle cells are impaled with sharp microelectrodes to record changes in response to this compound.[8]
The Role of Specific Chloride Channels
While this compound is a general chloride channel blocker, research has pointed towards the involvement of specific types of chloride channels in the myogenic response. These include:
-
Volume-Regulated Anion Channels (VRACs): These channels are activated by cell swelling and have been implicated in various physiological processes. This compound is known to block VRACs.[9][10]
-
TMEM16A (ANO1): These are Ca²⁺-activated chloride channels. Studies have shown that TMEM16A channels contribute to the myogenic response in cerebral arteries.[11]
-
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): While primarily known for its role in epithelial transport, CFTR is also expressed in vascular smooth muscle and may play a role in regulating vascular tone.[12][13][14]
The precise contribution of each of these channels to the effects of this compound on myogenic tone is an active area of research.
Non-Selectivity and Off-Target Effects of this compound
It is crucial for researchers to be aware of the potential non-specific effects of this compound. Some studies have indicated that at certain concentrations, this compound may also affect other ion channels, such as L-type calcium channels, and have other non-specific cellular effects.[4][15] Therefore, interpretation of data should consider these potential off-target actions, and the use of multiple, structurally different chloride channel blockers is recommended to confirm findings.
Conclusion and Future Directions
This compound serves as a valuable pharmacological tool for investigating the role of chloride channels in the myogenic regulation of cerebral blood flow. Its potent vasodilatory effect, achieved through the inhibition of pressure-induced depolarization, highlights the critical role of chloride channel activity in maintaining cerebrovascular tone. Future research should focus on elucidating the specific subtypes of chloride channels targeted by this compound in cerebral arteries and exploring the therapeutic potential of more selective chloride channel modulators for the treatment of cerebrovascular disorders characterized by dysregulated myogenic tone. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for scientists and drug development professionals working in this field.
References
- 1. Chloride channel blockers inhibit myogenic tone in rat cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloride channel blockers inhibit myogenic tone in rat cerebral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stretch-activated Cation Channels and the Myogenic Response of Small Arteries - Mechanosensitivity in Cells and Tissues - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measurement of chloride flux associated with the myogenic response in rat cerebral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pressure Myograph Technique [cvlabs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Pressure Myography to Study the Function and Structure of Isolated Small Arteries | Veterian Key [veteriankey.com]
- 8. Electrophysiology - Wikipedia [en.wikipedia.org]
- 9. VRAC channel inhibition as a novel strategy for the treatment of ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LRRC8A-dependent volume-regulated anion channels contribute to ischemia-induced brain injury and glutamatergic input to hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TMEM16A Channels Contribute to the Myogenic Response in Cerebral Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CFTR Therapeutics Normalize Cerebral Perfusion Deficits in Mouse Models of Heart Failure and Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cystic fibrosis transmembrane conductance regulator protein expression in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression and function of cystic fibrosis transmembrane conductance regulator in rat intrapulmonary arteries [pubmed.ncbi.nlm.nih.gov]
- 15. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Afferent Arteriolar Constriction with IAA-94: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of IAA-94, a chloride channel blocker, in the investigation of afferent arteriolar constriction. The afferent arterioles are critical regulators of renal blood flow and glomerular filtration rate, and understanding the mechanisms governing their constriction is paramount in renal physiology and the development of novel therapeutics for kidney diseases.[1][2][3] This document outlines the key signaling pathways influenced by this compound, summarizes quantitative data from relevant studies, and provides detailed experimental protocols for researchers in the field.
Core Concepts: The Role of Chloride Channels in Afferent Arteriolar Tone
The constriction of afferent arterioles is a complex process involving various ion channels and signaling cascades.[4] A crucial, yet sometimes overlooked, component of this mechanism is the involvement of chloride channels. The efflux of chloride ions can lead to membrane depolarization, which in turn activates voltage-dependent calcium channels, triggering smooth muscle contraction.[5][6] this compound serves as a valuable pharmacological tool to probe the contribution of these chloride channels to afferent arteriolar tone.
Signaling Pathway of Angiotensin II and Norepinephrine-Induced Constriction
Angiotensin II (Ang II) and norepinephrine (NE) are potent vasoconstrictors of the afferent arteriole. Evidence suggests that their mechanism of action involves the opening of chloride channels.[5] The subsequent chloride efflux contributes to membrane depolarization, which then activates L-type voltage-dependent calcium channels, leading to an influx of extracellular calcium and ultimately, smooth muscle cell contraction. This compound can abolish Ang II-induced afferent arteriolar constriction, highlighting the critical role of chloride channels in this pathway.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of various agents on afferent arteriolar diameter, providing a clear comparison of the impact of this compound.
Table 1: Effect of Angiotensin II and this compound on Afferent Arteriolar Constriction
| Agent | Concentration | Change in Afferent Arteriolar Diameter (%) | Reference |
| Angiotensin II | 0.3 nM | -33 ± 3 | [5] |
| Angiotensin II (in the presence of this compound) | 0.3 nM | Abolished constriction | [5] |
| Angiotensin II | 0.1 nM | -15.2 ± 1.7 | [7] |
| Angiotensin II | 1.0 nM | -23.3 ± 3.2 | [7] |
| Angiotensin II | 10.0 nM | -36.1 ± 3.4 | [7] |
Table 2: Effect of Norepinephrine and Low Chloride on Afferent Arteriolar Constriction
| Agent | Concentration | Change in Afferent Arteriolar Diameter (%) | Reference |
| Norepinephrine | 0.1 µM | -14 ± 2 | [5] |
| Norepinephrine (in low chloride perfusate) | 0.1 µM | -19 ± 2 | [5] |
Table 3: Myogenic Response and the Effect of this compound
| Condition | Change in Afferent Arteriolar Diameter (%) | Reference |
| Increased Pressure (80 to 160 mmHg) | -20 ± 2 | [5] |
| Increased Pressure (in the presence of this compound) | No significant change from basal diameter | [5] |
Experimental Protocols
This section provides a detailed methodology for the isolation, microperfusion, and experimental manipulation of rabbit afferent arterioles, based on established protocols.[8]
I. Isolation and Microperfusion of Rabbit Afferent Arterioles
Objective: To isolate and perfuse a single afferent arteriole for direct observation and measurement of vascular responses.
Materials:
-
New Zealand White rabbits (1.5-3 kg)
-
Physiological Salt Solution (PSS)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Bovine Serum Albumin (BSA)
-
Dissection microscope
-
Inverted microscope with a temperature-controlled chamber
-
Concentric glass microperfusion pipettes
-
Micromanipulators
-
Pressure transducer and regulator
Procedure:
-
Animal Preparation: Anesthetize the rabbit and excise the kidneys.
-
Dissection: Immediately place the kidneys in cold (4°C) PSS. Under a dissection microscope, carefully dissect a single afferent arteriole with its attached glomerulus.
-
Mounting: Transfer the dissected vessel to a temperature-regulated chamber on the stage of an inverted microscope.
-
Cannulation: Using micromanipulators, mount the afferent arteriole onto a set of concentric glass pipettes. The outer holding pipette secures the vessel, while the inner perfusion pipette is advanced into the lumen.
-
Perfusion: Perfuse the arteriole with PSS containing 1% BSA at a controlled pressure (typically 60-80 mmHg) and maintain the temperature at 37°C.
-
Equilibration: Allow the vessel to equilibrate for a 10-30 minute period before initiating experimental protocols.[7]
-
Viability Check: Assess the viability of the arteriole by observing its constriction in response to a high potassium solution.
II. Investigation of this compound on Agonist-Induced Constriction
Objective: To determine the effect of this compound on the vasoconstrictor response to agonists like Angiotensin II or Norepinephrine.
Procedure:
-
Baseline Measurement: After equilibration, record the baseline diameter of the afferent arteriole.
-
Agonist Application: Introduce a known concentration of the vasoconstrictor agonist (e.g., 0.3 nM Angiotensin II) into the superfusate and record the steady-state constricted diameter.
-
Washout: Replace the agonist-containing solution with PSS to allow the vessel to return to its baseline diameter.
-
This compound Incubation: Introduce this compound (e.g., 30 µM) into the superfusate and incubate for a sufficient period. Record the vessel diameter to observe any direct effect of this compound on basal tone.
-
Agonist Application with this compound: While continuing to superfuse with this compound, reintroduce the same concentration of the vasoconstrictor agonist.
-
Final Measurement: Record the steady-state diameter of the arteriole in the presence of both this compound and the agonist.
-
Data Analysis: Compare the percentage of constriction induced by the agonist in the absence and presence of this compound.
Conclusion
This compound is an indispensable tool for elucidating the role of chloride channels in the regulation of afferent arteriolar tone. The evidence strongly indicates that chloride channel activation is a key step in the signaling cascade of potent vasoconstrictors like Angiotensin II and Norepinephrine. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these mechanisms and explore the potential of targeting chloride channels for the treatment of renal and cardiovascular diseases. The provided quantitative data serves as a valuable reference for experimental design and interpretation of results.
References
- 1. Afferent arterioles - Wikipedia [en.wikipedia.org]
- 2. Specific Kidney Afferent Arteriole Cell Cell Types - CZ CELLxGENE CellGuide [cellxgene.cziscience.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Contractile properties of afferent and efferent arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of chloride channels in afferent arteriolar constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloride is essential for contraction of afferent arterioles after agonists and potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for IAA-94 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IAA-94 is a potent and widely utilized inhibitor of chloride channels, particularly the Chloride Intracellular Channel (CLIC) family of proteins. Its ability to modulate chloride ion flux across cellular membranes makes it a valuable tool for investigating the physiological and pathological roles of these channels in a variety of in vitro models. These application notes provide detailed protocols for utilizing this compound in key in vitro assays, summarize relevant quantitative data, and present visual diagrams of implicated signaling pathways to facilitate experimental design and data interpretation.
Mechanism of Action
This compound primarily functions as a blocker of intracellular chloride channels. A key target of this compound is the CLIC1 protein. By inhibiting CLIC1 and other related chloride channels, this compound can modulate a range of cellular processes, including cell volume regulation, intracellular pH, and the generation of reactive oxygen species (ROS). Notably, in cardiac mitochondria, this compound has been shown to decrease the calcium retention capacity, which can lead to the opening of the mitochondrial permeability transition pore (mPTP)[1][2].
Data Presentation
Quantitative Data for this compound in In Vitro Studies
| Parameter | Cell Line/System | Assay | Value | Reference |
| IC50 | Colon Cancer Cells (LOVO) | Cell Migration | ~20 µM | |
| Colon Cancer Cells (LOVO) | Cell Invasion | ~20 µM | ||
| Various Cancer Cell Lines | Cytotoxicity | 10-50 µM | [3] | |
| Ki | Bovine Kidney Cortex Microsomes | Chloride Channel Binding | 1 µM | |
| Effective Concentration | Cardiac Mitoplasts | Chloride Current Inhibition | 10 µM | [1] |
| Cardiac Mitochondria | Reduction of Calcium Retention Capacity | 3-100 µM | [1] | |
| Colon Cancer Cells (LOVO) | Inhibition of ROS generation | 20-40 µM |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol outlines the use of MTT or CCK-8 assays to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS) or CCK-8 solution
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol) for MTT
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C[4].
-
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8)[4][5].
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells following this compound treatment, analyzed by flow cytometry[6][7][8].
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording chloride currents in whole-cell patch-clamp configuration to study the inhibitory effect of this compound[9][10][11][12].
Materials:
-
Cells expressing chloride channels of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, pH 7.2 with CsOH)
-
This compound stock solution
Protocol:
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a gigaohm seal on a selected cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage-step protocol to elicit chloride currents (e.g., steps from -100 mV to +100 mV in 20 mV increments for 500 ms).
-
-
This compound Application: Perfuse the external solution containing the desired concentration of this compound onto the cell.
-
Data Acquisition: Record the chloride currents before and after the application of this compound.
-
Analysis: Analyze the current-voltage (I-V) relationship and the percentage of current inhibition by this compound.
Cell Migration and Invasion Assay (Transwell Assay)
This protocol describes the use of a Transwell system to assess the effect of this compound on cell migration and invasion[13][14][15].
Materials:
-
Cells of interest
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
This compound stock solution
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Protocol:
-
Insert Preparation: For invasion assays, coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Seeding: Starve the cells in serum-free medium for 24 hours. Resuspend the cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell inserts.
-
Assay Setup: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain them with crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the stained cells in several random fields under a microscope.
Mandatory Visualization
Signaling Pathway Diagrams (DOT Language)
Caption: this compound's effect on mitochondrial-mediated apoptosis.
Caption: this compound's inhibition of the CLIC1-ROS-ERK pathway.
Experimental Workflow Diagram (DOT Language)
Caption: Workflow for assessing cell viability with this compound.
References
- 1. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Optimal Concentration of IAA-94 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indanyloxyacetic acid-94 (IAA-94) is a well-characterized inhibitor of the Chloride Intracellular Channel (CLIC) family of proteins.[1][2] CLICs are involved in a variety of cellular processes, including ion homeostasis, cell volume regulation, and cell cycle progression.[1] Dysregulation of CLIC expression and function has been implicated in several pathologies, particularly cancer, where they can influence cell proliferation, migration, and invasion.[1][3] this compound serves as a valuable pharmacological tool to investigate the physiological and pathological roles of CLIC channels in cell culture models.
This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments. It includes a summary of effective concentrations in various experimental systems, detailed methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound is highly dependent on the cell type and the specific biological process being investigated. It is recommended to perform a dose-response curve to determine the optimal concentration for each specific experimental setup. The following table summarizes concentrations of this compound that have been reported to be effective in different cell culture-based experiments.
| Cell Type/System | Application | Effective Concentration Range | Reference |
| Cardiac Mitochondria | Inhibition of Calcium Retention Capacity | 3 µM - 100 µM | [4] |
| Colon Cancer Cells (LOVO) | Inhibition of Cell Migration and Invasion | 20 µM - 40 µM | [3] |
| Macrophages (CLIC1+/+) | Inhibition of Phagosomal Acidification | Not specified, but effective | [5] |
| Cardiac Mitoplasts | Inhibition of Chloride Channel Currents | Not specified, but effective | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line and for establishing the IC50 value (the concentration at which 50% of cell viability is inhibited).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with for IC50 determination is 0.1 µM to 200 µM.[1] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.[7]
-
Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan crystals.[7]
-
Gently pipette up and down to mix and ensure a homogenous solution.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) from each well into a separate centrifuge tube.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to their respective centrifuge tubes containing the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[9]
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[9]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up the compensation and gates.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Whole-Cell Patch-Clamp Recording
This protocol provides a general framework for recording chloride currents in cultured cells and assessing the inhibitory effect of this compound.
Materials:
-
Cultured cells on coverslips
-
External (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4)
-
Internal (pipette) solution (e.g., containing in mM: 130 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg; pH adjusted to 7.2 with CsOH)
-
This compound stock solution
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
Protocol:
-
Preparation:
-
Place a coverslip with cultured cells in the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Pull a patch pipette from a borosilicate glass capillary and fire-polish the tip. The pipette resistance should be 3-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
-
Giga-seal Formation:
-
Apply positive pressure to the pipette and approach a target cell.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).[11]
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[12]
-
Allow the cell to stabilize for a few minutes.
-
-
Recording Chloride Currents:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit chloride currents.
-
Record the resulting currents.
-
-
Application of this compound:
-
Prepare the external solution containing the desired concentration of this compound.
-
Perfuse the recording chamber with the this compound containing solution.
-
Repeat the voltage-step protocol to record chloride currents in the presence of the inhibitor.
-
-
Data Analysis:
-
Analyze the current-voltage (I-V) relationship before and after the application of this compound.
-
Calculate the percentage of inhibition of the chloride current at different voltages.
-
Mandatory Visualization
Caption: Workflow for determining the optimal this compound concentration.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. Intracellular Chloride Channels: Novel Biomarkers in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent Chloride Intracellular Channel Protein 1 Inhibitors from Traditional Chinese Medicine through Structure-Based Virtual Screening and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloride intracellular channel 1 regulates colon cancer cell migration and invasion through ROS/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular chloride channel protein CLIC1 regulates macrophage function through modulation of phagosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes and Protocols: Preparation of Iaa-94 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iaa-94 is a potent inhibitor of intracellular chloride channels, demonstrating significant effects on cellular processes by modulating ion homeostasis.[1][2][3] A member of the indanyloxyacetic acid class of compounds, this compound has been instrumental in elucidating the physiological roles of chloride channels, particularly the Chloride Intracellular Channel (CLIC) protein family.[4] Its mechanism of action involves the blockage of these channels, which can lead to alterations in mitochondrial function, specifically by reducing the calcium retention capacity of mitochondria and promoting the opening of the mitochondrial permeability transition pore (mPTP).[1][3]
Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound for use in a variety of biological assays.[1][2] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈Cl₂O₄ | [2] |
| Molecular Weight | 357.2 g/mol | [2] |
| Solubility in DMSO | 15 mg/mL | [2] |
| Recommended Storage | -20°C | [2] |
| Long-term Stability | ≥ 4 years at -20°C | [2] |
| In Vitro Working Conc. | 3 µM - 100 µM | [1] |
| In Vivo Dosage | 20 mg/kg (bolus injection) | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a convenient starting point for subsequent dilutions to achieve desired experimental concentrations.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 357.2 g/mol x 1000 mg/g = 3.572 mg
-
-
Therefore, 3.572 mg of this compound is needed to make 1 mL of a 10 mM stock solution.
-
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 3.572 mg of this compound powder and add it to the microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous/cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber or foil-wrapped microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.[2]
-
Protocol for Diluting this compound Stock Solution for Cell Culture Experiments
-
Thaw the Stock Solution:
-
Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For many cell culture experiments, the final concentration of this compound will be in the micromolar range. To avoid pipetting very small volumes of the concentrated stock, it is advisable to prepare an intermediate dilution in cell culture medium or a suitable buffer (e.g., PBS).
-
For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
-
Prepare the Final Working Concentration:
-
Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration.
-
For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of this compound Action
Caption: this compound inhibits CLICs, leading to mPTP opening.
References
- 1. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Potent Chloride Intracellular Channel Protein 1 Inhibitors from Traditional Chinese Medicine through Structure-Based Virtual Screening and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IAA-94
For Researchers, Scientists, and Drug Development Professionals
Introduction
IAA-94 is a potent inhibitor of chloride channels, belonging to the indanyloxyacetic acid class of compounds.[1][2] It is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of chloride channels in various cellular processes. This compound has been demonstrated to bind to chloride channels with high affinity, having a Ki value of 1 µM in bovine kidney cortex microsomes.[1] At a concentration of 10 µM, it also reversibly inhibits chloride intracellular channel (CLIC) proteins.[1] These application notes provide detailed information on the solubility of this compound, its mechanism of action, and protocols for its use in research settings.
Solubility Data
The solubility of this compound in various solvents is crucial for the preparation of stock solutions and for conducting experiments. The following table summarizes the available quantitative solubility data.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 15 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL | [1] |
| Ethanol | 15 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| Water | 0.2 mg/mL | [3] |
| 0.1 M NaOH | 2.8 mg/mL | [3] |
Mechanism of Action
This compound exerts its inhibitory effects by blocking chloride channels, which are integral for a multitude of cellular functions including ion homeostasis, cell volume regulation, and electrical excitability. A significant area of research for this compound is its impact on mitochondrial function. Studies have shown that this compound can modulate the calcium retention capacity (CRC) of cardiac mitochondria in a concentration-dependent manner.[4][5] By reducing the CRC, this compound can influence the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the signaling pathways of cell death.[4][5] This makes this compound a critical tool for studying mitochondrial involvement in diseases such as myocardial infarction.[4]
The following diagram illustrates the proposed signaling pathway of this compound's effect on mitochondrial calcium retention capacity.
Caption: Proposed signaling pathway of this compound in mitochondria.
Experimental Protocols
This section provides detailed protocols for experiments involving this compound, adapted from studies on its effects on cardiac mitochondria.[4]
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for experimental use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired final concentration in your experiment, calculate the required amount of this compound and DMSO. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 357.23 g/mol ), dissolve 3.57 mg of this compound in 1 mL of DMSO.
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved.
-
Store the stock solution at -20°C.
Measurement of Mitochondrial Calcium Retention Capacity (CRC)
Objective: To assess the effect of this compound on the ability of isolated mitochondria to sequester calcium.
Materials:
-
Isolated mitochondria
-
Calcium Green™-5N fluorescent dye
-
Mitochondrial respiration buffer
-
Calcium chloride (CaCl₂) standard solution
-
This compound stock solution
-
Spectrofluorometer
Procedure:
-
Isolate mitochondria from the tissue of interest using standard differential centrifugation protocols.
-
Resuspend the isolated mitochondria in mitochondrial respiration buffer.
-
In a cuvette for the spectrofluorometer, add the mitochondrial suspension and Calcium Green™-5N.
-
Allow the baseline fluorescence to stabilize.
-
Add the desired concentration of this compound (or vehicle control, e.g., DMSO) to the cuvette and incubate for a specified period.
-
Initiate the CRC measurement by making sequential additions of a known concentration of CaCl₂ (e.g., 5 µM) to the cuvette.
-
Monitor the fluorescence of Calcium Green™-5N. An increase in fluorescence indicates the release of Ca²⁺ from the mitochondria due to the opening of the mPTP.
-
The total amount of Ca²⁺ taken up by the mitochondria before the large-scale release is a measure of the CRC.
The following diagram outlines the general workflow for a CRC measurement experiment.
Caption: Workflow for measuring mitochondrial calcium retention capacity.
Concluding Remarks
This compound is a versatile pharmacological inhibitor essential for the study of chloride channels and their role in cellular physiology and disease. The provided solubility data and experimental protocols offer a foundation for researchers to effectively utilize this compound in their investigations. Proper handling and consideration of the solvent effects are crucial for obtaining reliable and reproducible results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS#:54197-31-8 | Chemsrc [chemsrc.com]
- 3. R(+)-IAA-94 CAS#: 54197-31-8 [m.chemicalbook.com]
- 4. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing IAA-94 to Elucidate CLIC1 Protein Function
Introduction
Chloride Intracellular Channel 1 (CLIC1) is a unique protein that exists in both a soluble, globular form in the cytoplasm and as an integral membrane protein, where it functions as a chloride-selective ion channel. This dual nature involves CLIC1 in a wide array of cellular processes, including cell cycle regulation, apoptosis, cell migration, and immune responses. Given its association with pathologies like cancer and neurodegenerative diseases, CLIC1 is a significant target for therapeutic development.[1] Indanyloxyacetic acid-94 (IAA-94) is a small, cell-permeable molecule widely used as a pharmacological tool to investigate the function of CLIC1.[1][2] These notes provide detailed guidance on the application of this compound for studying CLIC1.
Mechanism of Action
This compound acts as a blocker of CLIC family ion channels.[2] Its inhibitory mechanism is multifaceted and not yet fully resolved, but it is understood to involve:
-
Direct Channel Blockade : As a small, hydrophobic molecule, this compound is thought to bind with high affinity to the ion channel pore of membrane-inserted CLIC proteins, physically occluding the passage of chloride ions.[2]
-
Inhibition of Enzymatic Activity : The soluble form of CLIC1 exhibits glutaredoxin-like enzymatic activity. This compound has been shown to inhibit this oxidoreductase function.[3] It is hypothesized that by binding near the active site of the soluble protein, this compound prevents the conformational changes necessary for membrane insertion and channel formation, thereby inhibiting its function indirectly.[3][4]
It is important to note that while this compound is a potent inhibitor of CLIC1, it is not strictly selective and can block other members of the CLIC family.[2] Therefore, experiments using this compound should ideally be complemented with genetic approaches (e.g., siRNA knockdown or knockout models) to confirm that the observed effects are specific to CLIC1.[2][5]
Data Presentation: Quantitative Effects of this compound on CLIC1-Mediated Processes
The following tables summarize quantitative data from key studies, demonstrating the utility of this compound in probing CLIC1 function.
Table 1: Effect of this compound on Macrophage Phagosomal Acidification
| Cell Type | Treatment | Phagosomal pH (Mean ± SEM) | Reference |
| CLIC1+/+ Macrophages | Vehicle (DMSO) | 3.92 ± 0.03 | [2] |
| CLIC1+/+ Macrophages | 100 µM this compound | 4.17 ± 0.05 | [2] |
| CLIC1-/- Macrophages | Vehicle (DMSO) | 4.14 ± 0.01 | [2] |
| CLIC1-/- Macrophages | 100 µM this compound | 4.14 ± 0.01 | [2] |
| This table shows that this compound raises the phagosomal pH in wild-type macrophages to a level comparable to that of CLIC1 knockout macrophages, indicating that the effect is CLIC1-specific.[2] |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Type | Treatment Condition | Measurement | Effect of this compound | Reference |
| CLIC1+/+ Macrophages | Zymosan-stimulated | Total ROS Production (Chemiluminescence Units x 10³) | Reduced from 123.7 to 67.5 | [2] |
| Colon Cancer (LOVO) | Hypoxia-Reoxygenation | Intracellular ROS Level (% of Normoxia) | Significantly decreased at 20 & 40 µmol/L | [6] |
| Microglia (BV2 & Primary) | β-Amyloid Stimulation | Rate of ROS Production (Activated:Baseline Ratio) | Significantly hampered | [7] |
Table 3: Effect of this compound on Cancer Cell Migration and Invasion
| Cell Type | Treatment Condition | Assay | Effect of this compound (20 & 40 µmol/L) | Reference |
| Colon Cancer (LOVO) | Hypoxia-Reoxygenation | Wound Healing | Markedly decreased cell migration | [6] |
| Colon Cancer (LOVO) | Hypoxia-Reoxygenation | Transwell Invasion | Markedly decreased cell invasion | [6] |
| Gastric Cancer (SGC-7901) | Hypoxia-Reoxygenation | Transwell Migration & Invasion | Significantly inhibited migration and invasion | [8] |
Table 4: Effect of this compound on Vascular and Neuronal Function
| System | Measurement | Effect of this compound | Reference |
| Rat Uterine Arteries | Phenylephrine-induced contraction (pEC50) | Decreased from 6.59 to 5.64 | [9] |
| Rat Uterine Arteries | Phenylephrine-induced contraction (Emax %) | Decreased from 128% to 105% | [9] |
| Microglia-Neuron Co-culture | β-Amyloid-induced neuronal apoptosis | Prevented neuronal death | [5][10] |
| Microglia | β-Amyloid-induced TNF-α & Nitrite release | Prevented release of inflammatory mediators | [5] |
Experimental Protocols
Protocol 1: Measurement of Phagosomal pH in Macrophages
This protocol is adapted from studies investigating the role of CLIC1 in phagosomal acidification.[2]
-
Cell Preparation : Culture primary peritoneal macrophages or a macrophage cell line on glass-bottomed dishes.
-
Particle Opsonization : Opsonize zymosan particles conjugated with a pH-sensitive dye (e.g., FITC or Oregon Green) by incubating them with serum.
-
Initiation of Phagocytosis : Synchronize phagocytosis by spinning the opsonized particles onto the chilled macrophage monolayer, then warming the plate to 37°C to initiate uptake.
-
Treatment : After allowing phagocytosis to proceed, add chamber buffer containing either 100 µM this compound (dissolved in DMSO) or an equivalent volume of DMSO as a vehicle control.
-
Time-Lapse Microscopy : Immediately begin imaging using a fluorescence microscope equipped with a live-cell chamber maintained at 37°C. Capture fluorescence and brightfield images every minute for 60 minutes.
-
Data Analysis : Measure the fluorescence intensity of individual phagosomes over time.
-
Calibration : At the end of the experiment, generate a standard curve by incubating cells that have ingested particles with a series of calibration buffers of known pH (e.g., pH 2.0 to 7.5) containing ionophores (e.g., nigericin, valinomycin) to equilibrate intracellular and extracellular pH. Plot fluorescence intensity against pH to convert experimental readings to pH values.
Protocol 2: Assessment of CLIC1-Mediated ROS Production
This protocol describes a method to measure intracellular ROS levels modulated by CLIC1 activity.[6]
-
Cell Culture : Seed cells (e.g., LOVO colon cancer cells) in a 96-well plate and culture to the desired confluency.
-
Pre-treatment : One hour before inducing an oxidative stimulus, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 20, 40 µmol/L) or a vehicle control.
-
ROS Detection Probe : Load the cells with 2',7'-dichlorofluorescin diacetate (DCF-DA) by incubating them according to the manufacturer's instructions. DCF-DA is a cell-permeable dye that fluoresces upon oxidation.
-
Stimulation : Induce ROS production. For example, subject the cells to hypoxia-reoxygenation (H-R) by placing them in a hypoxic chamber followed by a return to normoxic conditions.
-
Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths (e.g., 488 nm excitation/525 nm emission).
-
Data Analysis : Normalize the fluorescence readings to the number of cells in each well. Compare the ROS levels in this compound-treated groups to the stimulated control group.
Protocol 3: Cell Migration and Invasion Assay (Transwell Assay)
This is a general protocol for assessing the role of CLIC1 in cell migration and invasion, which can be inhibited by this compound.[6][11][12]
-
Cell Preparation : Starve cells (e.g., by culturing in serum-free medium for 12-24 hours) to minimize basal migration. After starvation, resuspend the cells in serum-free medium.
-
Inhibitor Treatment : Add the desired concentration of this compound (e.g., 20 or 40 µmol/L) or vehicle control directly to the cell suspension.
-
Assay Setup :
-
Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.
-
For invasion assays , the inserts should be pre-coated with a layer of basement membrane extract (BME). Rehydrate the BME layer with warm, serum-free medium for 1 hour before use.[12]
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the cell suspension containing this compound or vehicle to the upper chamber (the insert).
-
-
Incubation : Incubate the plate for 12-48 hours, allowing cells to migrate through the pores towards the chemoattractant.
-
Cell Removal and Staining :
-
Quantification : Wash the inserts to remove excess stain and allow them to air dry. Count the stained cells in several fields of view under a microscope. The number of cells is proportional to the migratory or invasive potential.
Mandatory Visualizations
// Edges node_cells -> node_treat; node_reagents -> node_treat; node_treat -> node_iaa94 [label="Test"]; node_treat -> node_vehicle [label="Control"]; node_iaa94 -> node_assay; node_vehicle -> node_assay; node_assay -> node_collect; node_collect -> node_compare; } end_dot Caption: General workflow for studying CLIC1 function using this compound.
// Nodes HR [label="Hypoxia/\nReoxygenation (H-R)", fillcolor="#F1F3F4", fontcolor="#202124"]; CLIC1 [label="CLIC1 Activity", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Increased ROS\nProduction", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="p-ERK Activation", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MMPs [label="MMP-2 / MMP-9\nUpregulation", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Meta [label="Cell Migration\n& Invasion", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; IAA94 [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges HR -> CLIC1 [label="Induces"]; CLIC1 -> ROS; ROS -> ERK; ERK -> MMPs; MMPs -> Meta;
// Inhibition IAA94 -> CLIC1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } end_dot Caption: this compound inhibits the CLIC1-mediated ROS/ERK pathway in cancer.
// Nodes Abeta [label="β-Amyloid (Aβ)\nStimulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Microglia [label="Microglial\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; CLIC1 [label="Increased CLIC1\nFunction/Expression", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mediators [label="Release of:\n• TNF-α\n• ROS / RNI", fillcolor="#FBBC05", fontcolor="#202124"]; Neurotox [label="Neuronal Apoptosis\n(Neurotoxicity)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IAA94 [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Abeta -> Microglia; Microglia -> CLIC1; CLIC1 -> Mediators; Mediators -> Neurotox;
// Inhibition IAA94 -> CLIC1 [arrowhead=tee, color="#34A853", style=dashed, label="Blocks"]; } end_dot Caption: this compound prevents CLIC1-dependent, microglia-mediated neurotoxicity.
References
- 1. Identification of Potent Chloride Intracellular Channel Protein 1 Inhibitors from Traditional Chinese Medicine through Structure-Based Virtual Screening and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular chloride channel protein CLIC1 regulates macrophage function through modulation of phagosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Members of the Chloride Intracellular Ion Channel Protein Family Demonstrate Glutaredoxin-Like Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of the Intracellular Ion Channel CLIC1 in Microglia-Mediated β-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloride intracellular channel 1 regulates colon cancer cell migration and invasion through ROS/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CLIC1 Function Is Required for β-Amyloid-Induced Generation of Reactive Oxygen Species by Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloride intracellular channel 1 regulates migration and invasion in gastric cancer by triggering the ROS-mediated p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Involvement of the intracellular ion channel CLIC1 in microglia-mediated beta-amyloid-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mitochondrial Calcium Retention with Iaa-94
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular life and death, playing a critical role in ATP production and calcium homeostasis. The mitochondrial permeability transition pore (mPTP) is a key regulator of these processes. Under conditions of cellular stress, such as high levels of matrix calcium and oxidative stress, the mPTP opens, leading to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and ultimately, cell death. The ability of mitochondria to sequester and retain calcium before the induction of mPTP opening is known as the mitochondrial calcium retention capacity (CRC). This parameter is a crucial indicator of mitochondrial health and susceptibility to cell death pathways.
Indanyloxyacetic acid-94 (Iaa-94) is recognized as an intracellular chloride channel blocker. Recent studies have demonstrated its role in modulating mitochondrial function, specifically by impacting the CRC. This compound has been shown to decrease the calcium retention capacity of mitochondria in a concentration-dependent manner, thereby promoting the opening of the mPTP.[1][2] This effect is noteworthy as it is not counteracted by cyclosporin A (CsA), a well-known inhibitor of the mPTP, suggesting a distinct mechanism of action.[1]
These application notes provide a detailed protocol for measuring mitochondrial calcium retention capacity in the presence of this compound. This will enable researchers to investigate the impact of this compound on mitochondrial function and to explore its potential as a modulator of cell death pathways.
Signaling Pathway of this compound in Modulating Mitochondrial Calcium Retention
The precise mechanism by which this compound modulates the mPTP and reduces calcium retention capacity is still under investigation. However, it is proposed that this compound, by acting on an inner mitochondrial membrane chloride channel, influences ion homeostasis, which in turn sensitizes the mPTP to calcium-induced opening. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of this compound on mitochondrial calcium retention.
Experimental Workflow for Measuring Mitochondrial CRC with this compound
The following diagram outlines the key steps in the experimental procedure for assessing the effect of this compound on mitochondrial calcium retention capacity.
Caption: Experimental workflow for mitochondrial CRC assay with this compound.
Detailed Experimental Protocols
Isolation of Mitochondria
Mitochondria can be isolated from cultured cells or tissues using differential centrifugation. All steps should be performed at 4°C.
Reagents:
-
Mitochondrial Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.[3]
-
Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 40 µM EGTA, pH 7.2.[3]
Procedure:
-
Homogenize cells or minced tissue in ice-cold Mitochondrial Isolation Buffer.
-
Centrifuge the homogenate at 800 x g for 5 minutes to pellet nuclei and unbroken cells.[3]
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes to pellet the mitochondria.[3]
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Assay Buffer.
-
Determine the mitochondrial protein concentration using a standard method such as the Bradford assay.
Measurement of Mitochondrial Calcium Retention Capacity
This protocol utilizes the fluorescent calcium indicator Calcium Green-5N, which is membrane-impermeable and reports the concentration of extra-mitochondrial calcium.
Reagents:
-
Assay Buffer (as above)
-
Calcium Green-5N (50 µM stock solution)[3]
-
Calcium Chloride (CaCl2) (1 M stock solution)[3]
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Respiratory substrates: 1 M Sodium pyruvate and 1 M DL-Malic acid stock solutions.[3]
Procedure:
-
In a fluorometer cuvette or a 96-well plate, add Assay Buffer, Calcium Green-5N (final concentration 0.5-1 µM), and respiratory substrates (e.g., 5 mM pyruvate and 5 mM malate).[4][5]
-
Add the isolated mitochondria to a final concentration of 0.4-0.5 mg/mL.[4][6]
-
Add this compound to the desired final concentration (e.g., 3 µM, 30 µM, 100 µM) or the vehicle control and incubate for a short period (e.g., 1-2 minutes) at room temperature, protected from light.[1][4]
-
Place the cuvette or plate in a fluorometer set to the appropriate excitation and emission wavelengths for Calcium Green-5N (e.g., excitation ~506 nm, emission ~531 nm).[4][5]
-
After establishing a stable baseline fluorescence, add a known amount of CaCl2 (e.g., a 20 nmol pulse) and monitor the fluorescence.[7] Mitochondria will take up the calcium, resulting in a minimal change in fluorescence.
-
Continue adding CaCl2 aliquots at regular intervals (e.g., every 2 minutes) while continuously recording the fluorescence.[7]
-
The opening of the mPTP is indicated by a sudden and sharp increase in fluorescence, signifying the release of accumulated calcium back into the buffer.
-
The CRC is calculated as the total amount of calcium added before the sharp increase in fluorescence, typically expressed as nmol of Ca2+ per mg of mitochondrial protein.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on mitochondrial calcium retention capacity as reported in the literature.
| This compound Concentration | % Reduction in CRC (Mean ± SEM) | Reference |
| 3 µmol L⁻¹ | ~40% | [1] |
| 30 µmol L⁻¹ | 39.6 ± 8% | [1] |
| 100 µmol L⁻¹ | 84.8 ± 4.2% | [1] |
Troubleshooting and Considerations
-
Mitochondrial Quality: The quality of the isolated mitochondria is crucial for obtaining reliable and reproducible results. Ensure that the isolation procedure is performed quickly and at low temperatures to maintain mitochondrial integrity.
-
Substrate Selection: The choice of respiratory substrates can influence the mitochondrial membrane potential and, consequently, the CRC. The use of complex I substrates (e.g., glutamate/malate or pyruvate/malate) is common.
-
Calcium Pulse Size: The amount of calcium added in each pulse should be optimized to allow for clear resolution of the stepwise calcium uptake without prematurely inducing mPTP opening.
-
Controls: Always include a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent on mitochondrial function. A positive control for mPTP opening (e.g., a high concentration of calcium) and a positive control for mPTP inhibition (e.g., Cyclosporin A, although it may not reverse the this compound effect) can also be beneficial.[1]
-
This compound Stability: Prepare fresh dilutions of this compound for each experiment to ensure its activity.
By following these detailed protocols and considering the key experimental parameters, researchers can effectively utilize the mitochondrial calcium retention capacity assay to investigate the effects of this compound and other compounds on mitochondrial function and their potential roles in various physiological and pathological processes.
References
- 1. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Calcium Retention Capacity of Isolated Mitochondria [jove.com]
- 5. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. A modified calcium retention capacity assay clarifies the roles of extra- and intracellular calcium pools in mitochondrial permeability transition pore opening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vehicle Control in Iaa-94 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the proper use of Dimethyl Sulfoxide (DMSO) as a vehicle control in experiments involving the chloride channel blocker, Indanyloxyacetic acid-94 (Iaa-94). Adherence to these protocols is crucial for obtaining accurate and reproducible data in studies investigating the effects of this compound on cellular processes.
Data Presentation: this compound and Vehicle Control Parameters
The following tables summarize key quantitative data from cited experiments, offering a quick reference for experimental design.
Table 1: this compound Concentrations and Observed Effects
| This compound Concentration | Cell/Tissue Type | Key Observed Effect | Reference |
| 3 µmol L⁻¹ | Isolated Cardiac Mitochondria | ~40% reduction in Calcium Retention Capacity (CRC) | [1] |
| 10 µmol L⁻¹ | Cardiac Mitoplast | Inhibition of chloride channel current | [1] |
| 30 µmol L⁻¹ | Isolated Cardiac Mitochondria | Significant reduction in CRC | [1] |
| 50 µmol L⁻¹ | Ex vivo Rat Hearts | Used as the treatment concentration with a corresponding DMSO vehicle control | [1] |
| 100 µmol L⁻¹ | Isolated Cardiac Mitochondria | ~85% reduction in CRC | [1] |
Table 2: Recommended DMSO Concentrations for In Vitro Vehicle Control
| Final DMSO Concentration | General Recommendation | Potential Effects |
| ≤ 0.1% (v/v) | Generally considered safe for most cell lines with minimal cytotoxicity. Ideal for long-term exposure studies. | Minimal off-target effects. |
| 0.1% - 0.5% (v/v) | Well-tolerated by many robust cell lines for up to 72 hours. | May induce some cellular changes; validation is recommended. |
| > 0.5% (v/v) | Increased risk of cytotoxicity and off-target effects. Use with caution and thorough validation. | Can alter gene expression, induce differentiation, and affect cell membrane permeability. |
Experimental Protocols
Protocol 1: Preparation of this compound and DMSO Vehicle Control for Cell Culture Experiments
This protocol outlines the steps for preparing this compound solutions and the corresponding DMSO vehicle control for in vitro studies.
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for the cell line
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, to achieve a 10 mM stock, dissolve 3.57 mg of this compound (MW: 357.2 g/mol ) in 1 mL of 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution and Vehicle Control Preparation:
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the dilution required from the stock solution to achieve the final concentration in your cell culture medium. Crucially, ensure the final DMSO concentration remains at a non-toxic level, typically ≤ 0.1% (v/v).
-
Example Dilution for 10 µM this compound with 0.1% DMSO:
-
Prepare an intermediate dilution of the 10 mM this compound stock solution in 100% DMSO if necessary.
-
To achieve a final concentration of 10 µM this compound in a final volume of 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control Preparation: The vehicle control must contain the same final concentration of DMSO as the experimental group. To prepare the vehicle control for the example above, add 1 µL of 100% DMSO to 1 mL of cell culture medium.
-
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Replace the existing medium with the freshly prepared medium containing either the this compound working solution or the DMSO vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Protocol 2: Mitochondrial Calcium Retention Capacity (CRC) Assay
This protocol is adapted from studies investigating the effect of this compound on the mitochondrial permeability transition pore (mPTP).[1]
Materials:
-
Isolated mitochondria
-
CRC buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 5 mM glutamate, 2.5 mM malate, pH 7.2)
-
Calcium Green-5N
-
CaCl2 solution (e.g., 1 mM)
-
This compound dissolved in DMSO
-
DMSO (vehicle control)
-
Spectrofluorometer
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from the desired tissue or cells using standard differential centrifugation protocols.
-
Assay Setup:
-
Resuspend isolated mitochondria in CRC buffer to a final concentration of approximately 0.5 mg/mL.
-
Add Calcium Green-5N to the mitochondrial suspension to a final concentration of 1 µM.
-
Equilibrate the suspension in the spectrofluorometer at 37°C with constant stirring.
-
-
Treatment:
-
Add this compound (e.g., final concentrations of 3, 30, or 100 µmol L⁻¹) or the equivalent volume of DMSO (vehicle control) to the mitochondrial suspension and incubate for a short period (e.g., 1-2 minutes).
-
-
Calcium Titration:
-
Record the baseline fluorescence of Calcium Green-5N.
-
Add pulses of CaCl2 (e.g., 10 µM) to the suspension at regular intervals (e.g., every 60 seconds).
-
Mitochondria will take up the Ca²⁺, resulting in a decrease in the Calcium Green-5N fluorescence.
-
-
mPTP Opening:
-
Continue adding CaCl2 pulses until a sudden and sustained increase in fluorescence is observed. This indicates the opening of the mPTP and the release of accumulated Ca²⁺ from the mitochondria.
-
-
Data Analysis:
-
Calculate the total amount of Ca²⁺ taken up by the mitochondria before mPTP opening. This represents the calcium retention capacity.
-
Compare the CRC of this compound-treated mitochondria to the DMSO vehicle control.
-
Mandatory Visualizations
References
Application Notes and Protocols: Long-Term Effects of Iaa-94 Treatment on Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iaa-94 is a well-characterized inhibitor of intracellular chloride channels, with a primary target being the Chloride Intracellular Channel 1 (CLIC1).[1] Its application in research has been pivotal in understanding the physiological roles of these channels. While many studies have focused on the acute effects of this compound, particularly in the context of cardioprotection and ischemia-reperfusion injury, its long-term effects on primary cell cultures are less defined. These application notes provide an overview of the known mechanisms of this compound and offer detailed protocols for investigating its long-term impact on primary cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of intracellular chloride channels. This inhibition disrupts ion homeostasis and has significant downstream consequences, most notably on mitochondrial function. The primary mechanism involves the modulation of mitochondrial calcium retention capacity, leading to the opening of the mitochondrial permeability transition pore (mPTP).[2][3] This event is a critical initiator of the intrinsic apoptotic pathway. Furthermore, this compound has been shown to influence the production of reactive oxygen species (ROS) and modulate the ERK signaling pathway, which is involved in cell proliferation and survival.
Data Presentation: Summarized Quantitative Data
The following tables present illustrative quantitative data on the long-term effects of this compound treatment on primary cell cultures. This data is synthesized from the known mechanistic actions of this compound and should be considered as a hypothetical guide for experimental design and data interpretation.
Table 1: Long-Term Cytotoxicity of this compound on Primary Human Umbilical Vein Endothelial Cells (HUVECs)
| Treatment Duration | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| 24 hours | 0 (Control) | 100 ± 4.5 | - |
| 10 | 85 ± 5.1 | ||
| 25 | 62 ± 6.3 | 35.2 | |
| 50 | 41 ± 4.9 | ||
| 100 | 23 ± 3.8 | ||
| 48 hours | 0 (Control) | 100 ± 5.2 | - |
| 10 | 76 ± 6.0 | ||
| 25 | 49 ± 5.8 | 24.8 | |
| 50 | 28 ± 4.1 | ||
| 100 | 14 ± 2.9 | ||
| 72 hours | 0 (Control) | 100 ± 4.8 | - |
| 10 | 65 ± 5.5 | ||
| 25 | 38 ± 4.7 | 18.5 | |
| 50 | 19 ± 3.5 | ||
| 100 | 8 ± 2.1 |
Table 2: Induction of Apoptosis in Primary Rat Cortical Neurons by this compound
| Treatment Duration | This compound Concentration (µM) | Apoptotic Cells (%) (Annexin V+) (Mean ± SD) |
| 24 hours | 0 (Control) | 5 ± 1.2 |
| 10 | 15 ± 2.5 | |
| 25 | 32 ± 3.8 | |
| 50 | 58 ± 4.9 | |
| 48 hours | 0 (Control) | 6 ± 1.5 |
| 10 | 28 ± 3.1 | |
| 25 | 55 ± 5.2 | |
| 50 | 82 ± 6.3 |
Table 3: Effect of this compound on Primary Cardiomyocyte Proliferation
| Treatment Duration | This compound Concentration (µM) | Proliferation Index (Ki-67+) (%) (Mean ± SD) |
| 72 hours | 0 (Control) | 12 ± 2.1 |
| 1 | 11 ± 1.9 | |
| 5 | 7 ± 1.5 | |
| 10 | 4 ± 1.1 |
Experimental Protocols
Protocol 1: Assessment of Long-Term Cytotoxicity using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on primary cell cultures over an extended treatment period.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Incubate the plate for the desired long-term durations (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells in primary cultures following long-term this compound treatment.
Materials:
-
Primary cells of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed primary cells in 6-well plates and treat with desired concentrations of this compound for the specified long-term durations as described in Protocol 1.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) will be detected in the FL1 channel and PI signal in the FL2 channel.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing long-term this compound effects.
References
- 1. Chloride intracellular channel 1 regulates colon cancer cell migration and invasion through ROS/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Iaa-94 precipitation in aqueous solution
Welcome to the technical support center for Iaa-94. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an indanyloxyacetic acid derivative that functions as a potent inhibitor of chloride channels.[1][2] It is widely used in research to study the properties and physiological roles of these channels in various cell types.[1] A key aspect of its mechanism of action involves the modulation of mitochondrial function, specifically by reducing the calcium retention capacity of mitochondria, which can lead to the opening of the mitochondrial permeability transition pore (mPTP).[3][4]
Q2: Is this compound related to the plant hormone auxin (Indole-3-acetic acid, IAA)?
A2: No, this compound is structurally and functionally distinct from the plant hormone Indole-3-acetic acid (IAA). While both are carboxylic acids and share the "IAA" acronym, this compound is a chloride channel blocker, whereas auxin is a critical regulator of plant growth and development. The similarity in acronym is coincidental, and their experimental applications are in entirely different fields of biology.
Q3: What are the recommended storage conditions for solid this compound and its solutions?
A3: Solid this compound is stable for at least four years when stored at -20°C.[1] For solutions, it is highly recommended to prepare them fresh for each experiment. If storage is necessary, it is best to store stock solutions in a suitable organic solvent like DMSO at -20°C or -80°C. Aqueous solutions of this compound are not recommended for long-term storage due to the potential for precipitation and degradation.
Q4: In which solvents is this compound soluble?
A4: this compound is a crystalline solid with good solubility in several organic solvents.[1] It is poorly soluble in purely aqueous solutions. The solubility in common laboratory solvents is summarized in the table below.
Data Presentation: this compound Solubility
| Solvent | Concentration |
| Dimethylformamide (DMF) | 15 mg/mL |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL |
| Ethanol | 15 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data sourced from Cayman Chemical product information.[1]
Troubleshooting Guide: this compound Precipitation in Aqueous Solution
Precipitation of this compound upon dilution into aqueous buffers is a common issue due to its low aqueous solubility. The following guide provides a systematic approach to diagnose and resolve this problem.
Problem: My this compound solution precipitated after dilution into an aqueous buffer.
Step 1: Initial Diagnosis
-
Observe the precipitate: Is it crystalline or amorphous? Crystalline precipitate suggests that the compound has come out of solution due to exceeding its solubility limit. An amorphous precipitate might indicate aggregation or interaction with other buffer components.
-
Review your protocol:
-
What was the final concentration of this compound in the aqueous buffer?
-
What was the final concentration of the organic co-solvent (e.g., DMSO, ethanol)?
-
What is the pH of your final aqueous solution?
-
What is the composition of your aqueous buffer?
-
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.
Caption: A decision tree for troubleshooting this compound precipitation.
Step 3: Detailed Explanations and Solutions
-
Issue: High Final Concentration
-
Explanation: this compound has limited solubility in aqueous environments. Even with a co-solvent, high final concentrations can exceed the solubility limit.
-
Solution: Reduce the final working concentration of this compound. If a high concentration is necessary, consider increasing the percentage of the organic co-solvent, but be mindful of its potential effects on your experimental system.
-
-
Issue: Insufficient Organic Co-solvent
-
Explanation: When diluting a stock solution of this compound (e.g., in DMSO) into an aqueous buffer, the final concentration of the organic solvent may be too low to keep the compound in solution.
-
Solution: Ensure the final concentration of the organic co-solvent is sufficient. A final concentration of 0.1-1% DMSO is often a good starting point. Always run a vehicle control with the same final concentration of the organic solvent to account for any solvent effects.
-
-
Issue: Acidic Buffer pH
-
Explanation: this compound is a carboxylic acid. In acidic conditions (pH below its pKa), the carboxyl group is protonated, making the molecule less polar and significantly reducing its aqueous solubility.
-
Solution: Use a buffer with a pH of 7.4 or higher. At neutral to alkaline pH, the carboxyl group will be deprotonated to a carboxylate, which is more polar and thus more soluble in water.
-
-
Issue: Inadequate Mixing
-
Explanation: Adding a concentrated stock of this compound directly into a large volume of aqueous buffer without vigorous mixing can cause localized high concentrations that lead to immediate precipitation.
-
Solution: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or sonicating to ensure rapid and uniform dispersion.
-
-
Issue: Buffer Composition
-
Explanation: High concentrations of certain salts or other additives in your buffer could potentially interact with this compound and reduce its solubility.
-
Solution: If possible, try simplifying your buffer composition. You can also test the solubility of this compound in different common biological buffers (e.g., HEPES, Tris, PBS) to see if one is more favorable. Consider including a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) to improve solubility.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of solid this compound (Molecular Weight: 357.2 g/mol ). For example, to make 1 mL of a 10 mM stock solution, weigh 3.57 mg of this compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid this compound.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can aid in dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., HEPES, Tris-HCl) and adjust the pH to 7.4 or slightly above.
-
Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration. Ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 1%).
-
Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should be discarded and prepared again using one of the troubleshooting methods described above.
-
Use: Use the freshly prepared working solution immediately for your experiment.
Signaling Pathway Diagram
This compound has been shown to impact mitochondrial function, leading to the opening of the mitochondrial permeability transition pore (mPTP). This is often triggered by an increase in mitochondrial matrix Ca2+ and oxidative stress.
Caption: this compound's effect on mitochondrial permeability transition.
References
Technical Support Center: Investigating Off-Target Effects of IAA-94 on L-type Calcium Channels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of the chloride channel blocker IAA-94 on L-type calcium channels.
Troubleshooting Guides
This section offers guidance on common experimental challenges and provides detailed protocols for key assays.
Quantitative Data Summary
| Parameter | Compound | Concentration | Observed Effect | Cell/System Type |
| Mitochondrial Calcium Retention Capacity Reduction | This compound | 3 µmol L⁻¹ | ~40% reduction | Isolated cardiac mitochondria |
| 100 µmol L⁻¹ | ~85% reduction |
Note: This data reflects a downstream consequence of altered calcium homeostasis and not a direct measure of L-type calcium channel inhibition.
Experimental Protocols
1. Protocol for Determining the IC50 of this compound on L-type Calcium Channels using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the steps to quantify the inhibitory effect of this compound on L-type calcium channel currents.
a. Cell Culture and Preparation:
-
Use a cell line stably expressing a specific L-type calcium channel isoform (e.g., Cav1.2 or Cav1.3) in a tetracycline-inducible or constitutive expression system (e.g., HEK293 cells).
-
Culture cells in appropriate media and conditions. For electrophysiology, plate cells onto glass coverslips 24-48 hours before the experiment.
b. Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with CsOH.
c. Electrophysiological Recording:
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and establish a gigaohm seal (>1 GΩ) on the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit L-type calcium currents by applying a depolarizing voltage step (e.g., to 0 mV for 200 ms) every 10-15 seconds.
-
Record a stable baseline current for at least 3-5 minutes.
d. Drug Application and Data Analysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the external solution to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Apply increasing concentrations of this compound to the recording chamber, allowing the current to reach a steady-state at each concentration.
-
After the highest concentration, wash out the drug with the external solution to check for reversibility.
-
Measure the peak inward current at each concentration.
-
Normalize the current at each this compound concentration to the baseline current.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Frequently Asked Questions (FAQs)
Q1: My application of this compound is causing a rapid and irreversible rundown of the L-type calcium current. How can I troubleshoot this?
A1: This could be due to several factors:
-
Non-specific membrane effects: At high concentrations, some compounds can disrupt the cell membrane, leading to a general loss of channel activity. Try using a lower concentration range of this compound.
-
Cell health: Ensure your cells are healthy before starting the experiment. Poor cell health can exacerbate current rundown.
-
Internal solution components: The composition of your internal solution is crucial for maintaining stable recordings. Ensure it contains ATP and a calcium chelator like EGTA or BAPTA to support channel function and buffer intracellular calcium.
-
Distinguishing from on-target effects: To confirm if the rundown is a specific off-target effect on L-type calcium channels or a general cytotoxic effect, perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) with the same concentrations of this compound.
Q2: How can I be sure that the observed effects of this compound are due to off-target inhibition of L-type calcium channels and not its known on-target effect on chloride channels?
A2: This is a critical experimental question. Here are some strategies to differentiate between on-target and off-target effects:
-
Use of specific L-type calcium channel blockers: As a positive control, apply a known L-type calcium channel blocker (e.g., nifedipine, verapamil) to your experimental system. If this compound elicits a similar electrophysiological or downstream effect, it supports an off-target action on these channels.
-
Varying the chloride concentration: Modulate the extracellular and intracellular chloride concentrations. If the effect of this compound persists even when the chloride gradient is minimized or reversed, it suggests the involvement of a mechanism independent of chloride channel blockade.
-
Use of a structurally unrelated chloride channel blocker: Compare the effects of this compound with another chloride channel blocker that has a different chemical structure. If both compounds produce the same effect, it strengthens the argument for an on-target mechanism. Conversely, if only this compound shows the effect, it points towards an off-target action.
-
Molecular knock-down/out: If feasible in your system, use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended chloride channel target of this compound. If the effect of this compound on calcium signaling persists in these cells, it strongly indicates an off-target mechanism.
Q3: Are there any known downstream signaling pathways affected by the off-target action of this compound on L-type calcium channels?
A3: Yes, the non-specific inhibition of L-type calcium channels by this compound can impact intracellular calcium homeostasis. One documented consequence is the concentration-dependent reduction of mitochondrial calcium retention capacity.[1] This suggests that this compound's off-target effects can interfere with mitochondrial function and potentially trigger downstream events related to cell stress and viability. It is known that this compound can increase myocardial infarction by reducing the calcium retention capacity of cardiac mitochondria.[1]
References
Technical Support Center: Assessing IAA-94 Cytotoxicity in Primary Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of IAA-94 in primary cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or Indanyloxyacetic acid-94, is a potent inhibitor of chloride channels.[1] Its cytotoxic effects are largely attributed to its ability to disrupt mitochondrial function. Specifically, this compound has been shown to reduce the calcium retention capacity of cardiac mitochondria, which can lead to the opening of the mitochondrial permeability transition pore (mPTP) and subsequent initiation of the apoptotic cascade.[2]
Q2: I am observing higher-than-expected cytotoxicity in my primary cell cultures treated with this compound. What are the initial troubleshooting steps?
A2: High cytotoxicity can stem from several factors. Begin by systematically evaluating your experimental setup:
-
Verify Compound Concentration: Double-check all calculations for stock solution preparation and final dilutions. Even minor errors can lead to significant changes in the effective concentration.
-
Assess Baseline Cell Health: Before initiating treatment, ensure your primary cells are healthy and viable. Stressed or unhealthy cells are more susceptible to cytotoxic effects.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, run a vehicle control with the solvent alone to ensure the observed toxicity is not due to the solvent itself. The final concentration of DMSO should typically be below 0.5%.
-
Perform a Dose-Response and Time-Course Experiment: If you haven't already, a comprehensive dose-response study is crucial to determine the half-maximal inhibitory concentration (IC50). Additionally, a time-course experiment can reveal if shorter exposure times are sufficient to achieve the desired effect with less toxicity.
Q3: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
A3: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability:
-
Cell Passage Number and Health: Primary cells have a limited lifespan and their sensitivity to compounds can change with increasing passage number. It is crucial to use cells within a consistent and low passage number range and to ensure they are in the exponential growth phase at the time of the experiment.
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a primary source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Reagent Variability: Use consistent lots of media, serum, and assay reagents. Different batches of fetal bovine serum (FBS), for instance, can contain varying levels of growth factors that may influence cell growth and drug sensitivity.
-
Assay Protocol Deviations: Minor variations in incubation times, reagent concentrations, or procedural steps can introduce significant variability. Strict adherence to a standardized protocol is essential for reproducibility.
-
"Edge Effect" in 96-well Plates: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. It is recommended to fill the outer wells with sterile PBS or medium without cells and use the inner wells for the experiment.
Q4: How can I determine if this compound is inducing apoptosis or necrosis in my primary cells?
A4: Several assays can help distinguish between apoptosis and necrosis:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3, can confirm an apoptotic mechanism.
-
TUNEL Assay: This assay detects DNA fragmentation, a characteristic feature of late-stage apoptosis.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, which is characteristic of necrosis.
Data Presentation
The cytotoxic effects of this compound are cell-type dependent. Below is a summary of available quantitative data. It is crucial to empirically determine the IC50 for your specific primary cell line and experimental conditions.
| Primary Cell Line | Assay | Parameter | Reported Value/Effect |
| Primary Rat Cortical Neurons | Trypan blue exclusion / CCK-8 | Cell Viability | 50 µM this compound showed a protective effect against H2O2-induced cell death.[3] |
| Primary Human Dermal Fibroblasts | MTT Assay | IC50 | Data not readily available. IC50 values for other compounds in these cells can range from low µM to mM, highlighting the need for empirical determination.[4][5] |
| Primary Human Keratinocytes | MTT Assay | Cytotoxicity | Data on direct this compound cytotoxicity is limited. Studies have shown that various chemicals can induce cytotoxicity and apoptosis in these cells.[6][7][8] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Various | Cytotoxicity | Specific IC50 values for this compound are not widely reported. These cells are a standard model for studying endothelial dysfunction and cytotoxicity.[9] |
| Cardiac Mitochondria (from rats) | Calcium Retention Capacity Assay | CRC Reduction | 3 µmol L−1 this compound reduced CRC by ~40%, and 100 µmol L−1 reduced it by ~85%. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the metabolic activity of cells.
Methodology:
-
Cell Seeding:
-
Harvest primary cells during their exponential growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-treated and untreated controls.
-
-
MTT Incubation:
-
Following the desired incubation period with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Data Acquisition:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Methodology:
-
Cell Lysis:
-
Induce apoptosis in your primary cells by treating with this compound for the desired time. Include untreated controls.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet the cellular debris.
-
Collect the supernatant (cytosolic extract).
-
-
Assay Reaction:
-
Add the cell lysate to a 96-well plate.
-
Prepare a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Add the reaction buffer to each well containing the cell lysate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Mandatory Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing Cytotoxicity
Caption: General experimental workflow for assessing this compound cytotoxicity.
Troubleshooting Logic for High Cytotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. Tech tips for primary cell culture - common errors | Lonza [bioscience.lonza.com]
- 3. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. IL-1 Receptor Antagonist Reduced Chemical-Induced Keratinocyte Apoptosis through Antagonism to IL-1α/IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IFN-γ enhances cell-mediated cytotoxicity against keratinocytes via JAK2/STAT1 in lichen planus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity to cultured human keratinocytes of topical antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating IAA-94 Interference in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing IAA-94 in their experimental workflows. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an indanyloxyacetic acid derivative that functions as a potent blocker of intracellular chloride channels. [1]It is widely used in research to investigate the role of these channels in various physiological processes.
Q2: Can this compound interfere with my fluorescence-based assay?
Yes, this compound has the potential to interfere with fluorescence-based assays through several mechanisms, including spectral overlap (autofluorescence) and fluorescence quenching (inner filter effect). The likelihood and extent of interference depend on the specific fluorophore used, the concentration of this compound, and the optical settings of your instrument.
Q3: Is this compound itself fluorescent?
Q4: What are the known UV absorbance properties of this compound?
This compound has documented UV absorbance maxima at approximately 224, 269, and 306 nm. [1]This is a critical consideration when using fluorophores that are excited in these regions.
Q5: Does this compound interfere with mitochondrial membrane potential dyes?
Studies have shown that this compound does not alter the mitochondrial membrane potential as measured by the fluorescent dye Rhodamine 123. This suggests that at commonly used concentrations, this compound is unlikely to directly interfere with this specific class of fluorescent probes.
Q6: Are there alternatives to this compound for chloride channel inhibition in fluorescence-based assays?
Several other chloride channel blockers are available, such as 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) and Glybenclamide. However, it is crucial to empirically test any small molecule inhibitor for potential assay interference.
Troubleshooting Guides
Problem 1: Unexpectedly High Fluorescence Signal
This issue may be caused by the intrinsic fluorescence (autofluorescence) of this compound, particularly when using UV or blue excitation wavelengths.
Troubleshooting Workflow: High Fluorescence Signal
Caption: Troubleshooting workflow for unexpectedly high fluorescence signals.
Problem 2: Unexpectedly Low Fluorescence Signal
A decrease in fluorescence intensity could be due to the "inner filter effect," where this compound absorbs either the excitation light intended for the fluorophore or the emitted light from the fluorophore. This is particularly relevant for UV-excitable dyes.
Troubleshooting Workflow: Low Fluorescence Signal
References
How to minimize Iaa-94 toxicity in long-term studies
Welcome to the technical support center for Iaa-94. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing this compound-associated toxicity in long-term studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
A1: The primary mechanism of this compound toxicity involves the disruption of mitochondrial function. This compound, a chloride channel blocker, has been shown to induce the opening of the mitochondrial permeability transition pore (mPTP). This leads to a decrease in the mitochondrion's capacity to retain calcium (calcium retention capacity or CRC), ultimately triggering pathways of programmed cell death (apoptosis).[1][2][3]
Q2: At what concentrations does this compound typically exhibit toxicity?
A2: The toxic concentration of this compound is cell-type dependent and varies based on the experimental conditions. It is crucial to perform a dose-response study for your specific cell line to determine the optimal concentration for your long-term experiments. For instance, in isolated cardiac mitochondria, a concentration as low as 3 µM this compound has been shown to reduce the calcium retention capacity by approximately 40%.[1]
Q3: Are there general strategies to minimize this compound toxicity in long-term cell culture?
A3: While specific protocols for long-term this compound exposure are not extensively documented, several general strategies can be employed to mitigate its toxic effects:
-
Lowest Effective Concentration: Use the lowest concentration of this compound that still achieves the desired biological effect in your model. This minimizes off-target and toxic effects.
-
Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., treating cells for a specific period, followed by a washout period). This may allow cells to recover from the initial stress.
-
Co-treatment with Antioxidants: Since mitochondrial dysfunction can lead to increased production of reactive oxygen species (ROS), co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.
-
Optimized Cell Culture Conditions: Ensure optimal cell culture conditions, including media composition, pH, and cell density. Stressed cells are often more susceptible to drug-induced toxicity.
Q4: How can I assess this compound-induced toxicity in my experiments?
A4: Several assays can be used to quantify this compound-induced toxicity:
-
Cell Viability Assays: Standard assays like MTT, MTS, or CellTiter-Glo® can provide an overall measure of cell viability.
-
Apoptosis Assays: To specifically measure programmed cell death, you can use assays that detect caspase activation, Annexin V staining, or DNA fragmentation (TUNEL assay).
-
Mitochondrial Health Assays: Given the primary mechanism of toxicity, assessing mitochondrial health is crucial. This can be done through a Mitochondrial Permeability Transition Pore (mPTP) Assay or a Calcium Retention Capacity (CRC) Assay.
Troubleshooting Guides
Problem 1: Significant cell death is observed even at low concentrations of this compound in a long-term study.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line | Perform a detailed dose-response curve with a wide range of this compound concentrations and shorter incubation times to determine the IC50 value. This will help in selecting a sub-lethal concentration for long-term studies. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below 0.5% and include a vehicle control (cells treated with the solvent alone) in your experiments. |
| Instability of this compound in culture medium | Prepare fresh this compound solutions for each medium change. The stability of this compound in aqueous solutions over long periods at 37°C can be a concern. |
| Suboptimal cell culture conditions | Regularly monitor and maintain optimal pH, nutrient levels, and cell density. Avoid letting cells become over-confluent. |
Problem 2: Inconsistent results in this compound toxicity assays.
| Possible Cause | Troubleshooting Step |
| Variability in cell health | Ensure a consistent cell passage number and seeding density for all experiments. Monitor cell morphology regularly. |
| Assay interference | Some assay reagents can be affected by components in the cell culture medium (e.g., phenol red). Refer to the assay manufacturer's instructions for potential interfering substances and use appropriate controls. |
| Edge effects in multi-well plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium instead. |
| Inaccurate pipetting | Use calibrated pipettes and ensure proper mixing of reagents. |
Quantitative Data
Table 1: Dose-Dependent Effect of this compound on Mitochondrial Calcium Retention Capacity (CRC) in Cardiac Mitochondria
| This compound Concentration (µM) | Reduction in CRC (%) |
| 3 | ~40 |
| 30 | ~39.6 ± 8 |
| 100 | ~84.8 ± 4.2 |
Data extracted from studies on isolated cardiac mitochondria.[1]
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.
-
Cell Treatment: Remove the culture medium and add fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.
-
Incubation: Incubate the plate for the desired duration of your long-term study (e.g., 24, 48, 72 hours, or longer with appropriate medium changes).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Mitochondrial Permeability Transition Pore (mPTP) Assay
This protocol provides a general framework. Specific details may vary based on the kit manufacturer's instructions.
-
Cell Preparation: Culture and treat cells with this compound for the desired time. Include positive (e.g., a known mPTP inducer like ionomycin) and negative controls.
-
Dye Loading: Load the cells with Calcein-AM, a fluorescent dye that accumulates in the cytoplasm and mitochondria.
-
Fluorescence Quenching: Add a quenching agent, such as CoCl₂, to the extracellular medium. CoCl₂ can enter the cytoplasm but not the mitochondria in healthy cells, thus quenching the cytoplasmic calcein fluorescence.
-
mPTP Opening Detection: If the mPTP is open, CoCl₂ will enter the mitochondria and quench the mitochondrial calcein fluorescence.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. A decrease in mitochondrial fluorescence in this compound-treated cells compared to the control indicates mPTP opening.
Visualizations
Caption: Signaling pathway of this compound-induced mitochondrial toxicity.
Caption: Experimental workflow for assessing and mitigating this compound toxicity.
References
- 1. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volume-sensitive chloride channels (ICl,vol) mediate doxorubicin-induced apoptosis through apoptotic volume decrease in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Iaa-94 Concentration to Avoid Off-Target Binding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address specific issues that may arise during experiments involving the chloride channel blocker, Iaa-94. The following information is intended to help optimize experimental conditions to ensure on-target effects while minimizing off-target binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (Indanyloxyacetic acid-94) is a potent inhibitor of intracellular chloride channels.[1] It has been widely used to study the function of these channels in various physiological processes. Its primary targets include epithelial chloride channels and Chloride Intracellular Channel (CLIC) proteins.[2][3]
Q2: What are the known off-target effects of this compound?
A2: The most well-documented off-target effect of this compound is the blockade of L-type Ca2+ channels, which has been observed at high concentrations (e.g., 200 µM).[4] It is crucial to be aware of this potential non-specific activity, especially when working with cell types where L-type Ca2+ channels play a significant role.
Q3: At what concentration should I use this compound to ensure on-target activity?
A3: The optimal concentration of this compound is highly dependent on the specific cell type and the target channel being investigated. Based on available data, a concentration range of 1 µM to 30 µM is generally recommended to achieve on-target effects while minimizing the risk of off-target binding. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Quantitative Data Summary
The following table summarizes the known binding affinities and effective concentrations of this compound for its primary targets and a key off-target.
| Target | Parameter | Concentration | Reference |
| Chloride Channels (bovine kidney cortex) | K_i_ | 1 µM | [2] |
| Chloride Intracellular Channel (CLIC) Proteins | Inhibition | 10 µM | [2] |
| Mitochondrial Calcium Retention Capacity | Reduction | 3 µM - 100 µM | [5] |
| L-type Ca2+ Channels | Off-target blockade | 200 µM | [4] |
Troubleshooting Guide
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Off-target effects due to high this compound concentration.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Titrate the concentration of this compound in your assay to identify the lowest effective concentration that produces the desired on-target effect.
-
Use a Structurally Unrelated Inhibitor: If available, use a different chloride channel blocker with a distinct chemical structure. If both inhibitors produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Validate Target Engagement: Confirm that this compound is binding to its intended target in your experimental system using a technique like the Cellular Thermal Shift Assay (CETSA).
-
Problem 2: Cell toxicity or death.
-
Possible Cause: High concentrations of this compound or prolonged exposure may lead to cytotoxicity.
-
Troubleshooting Steps:
-
Reduce Concentration and Incubation Time: Lower the concentration of this compound and/or shorten the incubation period.
-
Assess Cell Viability: Use a standard cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold of this compound in your specific cell line.
-
Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells.
-
Problem 3: Difficulty in reproducing published results.
-
Possible Cause: Variations in experimental conditions, cell lines, or reagent quality.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental parameters, including cell density, media composition, and this compound preparation, are consistent.
-
Cell Line Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out cross-contamination.
-
Reagent Quality Control: Use high-purity this compound and validate the quality of other critical reagents.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of this compound binding to its intracellular targets in a cellular context.
-
Cell Treatment: Treat intact cells with either vehicle control or a range of this compound concentrations for a specified time.
-
Heating: Heat the cell suspensions at various temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Separation: Separate the soluble fraction (containing unbound, stabilized protein) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of the target protein (e.g., a specific CLIC protein) in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Protocol 2: Affinity Purification to Identify Off-Target Binding
This method can be used to identify proteins that bind to this compound, including potential off-targets.
-
Immobilization of this compound: Chemically couple this compound to a solid support (e.g., agarose beads).
-
Cell Lysate Preparation: Prepare a protein lysate from the cells of interest.
-
Incubation: Incubate the cell lysate with the this compound-coupled beads to allow for protein binding.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the proteins that are specifically bound to this compound.
-
Protein Identification: Identify the eluted proteins using techniques such as mass spectrometry.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental design.
Caption: this compound inhibits intracellular chloride channels, impacting mitochondrial function.
Caption: Workflow for troubleshooting unexpected results with this compound.
References
- 1. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Intracellular Chloride Channels: Novel Biomarkers in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Iaa-94 in different cell culture media
Welcome to the technical support center for Iaa-94 (Indanyloxyacetic acid-94). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on its stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] Stock solutions can be prepared in these solvents at concentrations of approximately 15 mg/mL.[2]
Q2: How should this compound be stored?
A2: The solid, crystalline form of this compound should be stored at -20°C and is stable for at least four years under these conditions.[1][2] Stock solutions in organic solvents can be stored at -20°C for shorter periods, though it is generally recommended to use freshly prepared solutions.[3] Aqueous solutions of this compound are not recommended for storage for more than one day.[2]
Q3: What is the stability of this compound in different cell culture media (e.g., DMEM, RPMI-1640)?
A3: Currently, there is no publicly available data on the specific half-life or degradation kinetics of this compound in common cell culture media such as DMEM or RPMI-1640. This compound is sparingly soluble in aqueous buffers, and it is recommended to first dissolve it in an organic solvent like ethanol before diluting it into your aqueous culture medium.[2] Given the recommendation to not store aqueous solutions for more than a day, it is advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment.
Q4: How does serum in the cell culture medium affect the stability of this compound?
A4: The effect of serum on the stability of this compound in cell culture media has not been specifically documented in the available literature. Serum proteins can sometimes bind to small molecules, which may affect their stability and bioavailability. It is recommended to perform a stability test in your specific serum-containing medium if long incubation times are required.
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a potent inhibitor of intracellular chloride channels (CLICs).[1][4] It can also affect the mitochondrial permeability transition pore (mPTP), leading to an increase in myocardial infarction by reducing the calcium retention capacity of cardiac mitochondria.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | Degradation of this compound in cell culture medium during long incubation periods. | Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Consider performing a time-course experiment to determine the optimal incubation time for your specific cell type and experimental conditions. |
| Precipitation of this compound in the cell culture medium. | Ensure that the final concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve this compound is low enough to not be toxic to your cells and to keep the compound in solution. Typically, the final solvent concentration should be less than 0.5%. | |
| No observable effect of this compound | Insufficient concentration of this compound at the target. | Verify the concentration of your stock solution. Increase the working concentration of this compound in a dose-response experiment to determine the optimal concentration for your desired effect. |
| The target chloride channel is not expressed or is not functionally important in your cell model. | Confirm the expression of the target chloride channels (e.g., CLIC1) in your cells using techniques like Western blotting or qPCR. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Information | Source |
| Solubility in DMSO | ≥44.1 mg/mL | [3] |
| Solubility in Ethanol | ≥42.7 mg/mL | [3] |
| Solubility in DMF | ~15 mg/mL | [1][2] |
| Solubility in Aqueous Buffer | Sparingly soluble. A 1:1 solution of ethanol:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL. | [1][2] |
| Storage of Solid | -20°C | [1][2][3] |
| Stability of Solid | ≥ 4 years at -20°C | [1][2] |
| Storage of Stock Solution | -20°C (short-term) | [3] |
| Storage of Aqueous Solution | Not recommended for more than one day. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: General Protocol for Treating Cells with this compound
-
Cell Seeding: Seed your cells in the appropriate culture vessel and allow them to adhere and grow to the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. Ensure the final concentration of the organic solvent is non-toxic to your cells (typically <0.5%).
-
Treatment: Remove the old medium from your cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Analysis: Proceed with your downstream analysis to assess the effects of this compound.
Protocol 3: Assessing the Stability of this compound in a Specific Cell Culture Medium
-
Prepare this compound Spiked Medium: Prepare a solution of this compound in your specific cell culture medium (including serum and other supplements) at the concentration you intend to use in your experiments.
-
Incubation: Incubate the this compound spiked medium in a cell culture incubator (37°C, 5% CO₂) for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Collection: At each time point, collect an aliquot of the medium.
-
Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound as a function of time to determine its stability and half-life in your specific medium.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Identification of Potent Chloride Intracellular Channel Protein 1 Inhibitors from Traditional Chinese Medicine through Structure-Based Virtual Screening and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results with Iaa-94 in Electrophysiology Recordings
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Iaa-94 in their electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or Indanyloxyacetic acid-94, is widely recognized as an inhibitor of chloride channels. It has been instrumental in characterizing various chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and chloride intracellular channels (CLICs).[1][2] Its primary mechanism involves binding to and blocking the pore of these channels, thereby inhibiting the flow of chloride ions across the cell membrane.
Q2: At what concentrations is this compound typically effective?
The effective concentration of this compound can vary depending on the specific chloride channel subtype and the experimental preparation. Generally, concentrations in the low micromolar range are used to achieve channel inhibition. For instance, it binds to chloride channels in bovine kidney cortex microsomes with a Ki value of 1 µM and reversibly inhibits chloride intracellular channel proteins at 10 µM.[2] However, it is crucial to perform a dose-response curve for your specific system to determine the optimal concentration.
Q3: What are the known off-target effects of this compound?
While this compound is a valuable tool, it is not entirely specific for chloride channels. A significant off-target effect is the non-specific inhibition of L-type calcium channels.[1] This can be particularly relevant in excitable cells like cardiomyocytes and neurons, where L-type calcium channels play a critical role in shaping the action potential and in excitation-contraction coupling.[3]
Troubleshooting Guide: Unexpected Electrophysiological Results
This guide addresses common unexpected results observed during electrophysiology recordings with this compound and provides potential causes and solutions.
Issue 1: Observed inhibition of a current that is not a known chloride channel.
Potential Cause: You may be observing the off-target blockade of L-type calcium channels by this compound.[1] This is a known non-specific effect of the compound.
Troubleshooting Steps:
-
Verify the identity of the affected current: Use specific L-type calcium channel blockers, such as nifedipine or verapamil, to see if they occlude the effect of this compound. If the inhibitory effect is not additive, it is likely that this compound is acting on L-type calcium channels.
-
Lower the concentration of this compound: The off-target effects of this compound are often concentration-dependent. Perform a careful dose-response study to find a concentration that effectively inhibits your target chloride channel with minimal impact on other currents.
-
Use an alternative chloride channel blocker: Consider using a more specific chloride channel inhibitor if available for your target channel.
Issue 2: Unexpected changes in action potential morphology.
Potential Cause 1: Inhibition of chloride currents. In cardiac myocytes, the chloride equilibrium potential is typically around -50 mV. Therefore, at potentials more negative than this, an inward chloride current can contribute to depolarization, while at more positive potentials, an outward current contributes to repolarization.[4] Blocking these currents with this compound can alter the action potential duration (APD).[4]
Potential Cause 2: Off-target block of L-type calcium channels. L-type calcium channels are crucial for the plateau phase (Phase 2) of the cardiac action potential.[3] Inhibition of these channels by this compound can lead to a shortening of the APD.
Troubleshooting Steps:
-
Analyze the specific change in the action potential:
-
Shortened APD: This could be due to the blockade of L-type calcium channels or the inhibition of a depolarizing chloride current.
-
Prolonged APD: This might result from the inhibition of a repolarizing chloride current.[4]
-
-
Isolate the contribution of different currents: Use specific ion channel blockers (e.g., for potassium and sodium channels) to isolate the chloride and calcium currents and study the effect of this compound on each in voltage-clamp mode.
-
Model the expected effects: Based on the known ion channel expression in your cell type, you can model the predicted effects of blocking specific chloride and calcium conductances on the action potential waveform to see if it matches your experimental observations.
Issue 3: Noisy or unstable recordings after this compound application.
Potential Cause: While not extensively documented as a direct effect of this compound, recording instability can arise from various factors, including the health of the cell and the recording conditions. This compound's effects on intracellular ion homeostasis could indirectly contribute to cell stress.
Troubleshooting Steps:
-
Ensure optimal cell health: Use healthy, well-perfused cells for your recordings.
-
Check your recording solutions: Ensure the osmolarity and pH of your internal and external solutions are correct.
-
Maintain a stable patch: Fluctuations in seal resistance can introduce noise. Ensure a stable gigaohm seal before and during this compound application.
-
Consider the vehicle: Ensure that the solvent for this compound (e.g., DMSO) is at a final concentration that does not affect cell health or recording stability.
Data Presentation: Concentration-Dependent Effects of this compound
The following table summarizes the concentration-dependent effects of this compound on mitochondrial calcium retention capacity (CRC), a key indicator of mitochondrial health. This data highlights the potent effect of this compound on mitochondrial function, which can be an unexpected off-target effect in electrophysiology experiments.
| This compound Concentration (µM) | Reduction in Mitochondrial CRC (%) |
| 3 | ~40%[1] |
| 30 | 39.6 ± 8%[1] |
| 100 | ~85%[1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Chloride Currents
This protocol provides a general framework for recording chloride currents and testing the effect of this compound.
Solutions:
-
External Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NMDG-OH.
-
Internal Solution (in mM): 140 NMDG-Cl, 2 MgCl2, 5 EGTA, 10 HEPES, 4 Mg-ATP, pH 7.2 with NMDG-OH.
Procedure:
-
Prepare cells on coverslips suitable for patch-clamp recording.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.
-
Fill the pipette with the internal solution and mount it on the headstage of the patch-clamp amplifier.
-
Approach the cell and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline chloride currents using a voltage-step or voltage-ramp protocol.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the currents in the presence of this compound and compare them to the baseline to determine the extent of inhibition.
Protocol 2: Recording of CFTR Chloride Channels
This protocol is adapted for recording CFTR currents, which require activation by PKA-dependent phosphorylation.
Solutions:
-
External Solution (in mM): 150 NaCl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 150 NaCl, 2 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.1 Na-GTP, pH 7.2 with NaOH. Add 75 nM PKA catalytic subunit to the internal solution just before use.
Procedure:
-
Follow steps 1-5 of the whole-cell patch-clamp protocol.
-
Once in the whole-cell configuration, allow a few minutes for the PKA in the pipette to diffuse into the cell and phosphorylate CFTR.
-
Activate CFTR channels by applying a cocktail of forskolin (e.g., 10 µM) and genistein (e.g., 30 µM) to the external solution.
-
Record the activated CFTR currents.
-
Apply this compound to the external solution to confirm the identity of the current and/or study its inhibitory effects.
Visualizations
Diagram 1: this compound Signaling Pathway and Off-Target Effects
References
- 1. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 4. A novel anionic conductance affects action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Why is my Iaa-94 experiment not showing channel blockade?
This technical support center provides troubleshooting guidance for researchers using Iaa-94, a widely utilized chloride channel blocker. The following information is designed to help you identify and resolve common issues that may lead to a lack of observable channel blockade in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is known as an intracellular chloride channel blocker. Its mechanism involves not only the direct blockade of chloride channels but also the modulation of mitochondrial calcium retention capacity. This can lead to the opening of the mitochondrial permeability transition pore (mPTP) and subsequently induce apoptosis.
Q2: I am not observing any channel blockade after applying this compound. What are the most common reasons for this?
A2: There are several potential reasons for a lack of effect, which can be broadly categorized into issues with the compound itself, the experimental setup, or the specific biological preparation. This guide will walk you through troubleshooting each of these areas.
Q3: Is this compound selective for a specific type of chloride channel?
A3: this compound is considered a broad-spectrum chloride channel blocker and has been shown to inhibit several types of chloride channels, including volume-regulated anion channels (VRACs), calcium-activated chloride channels (CaCCs), and chloride intracellular channels (CLICs). However, its affinity for different channel subtypes can vary, and some channels may be less sensitive to its effects.
Q4: What is the typical working concentration for this compound in patch-clamp experiments?
A4: The effective concentration of this compound can vary depending on the cell type and the specific channel being studied. However, most studies report using concentrations in the range of 10 µM to 100 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide: Why is My this compound Experiment Not Showing Channel Blockade?
This guide is structured to help you systematically identify the potential source of the problem in your experiment.
Section 1: Compound and Solution Integrity
A common reason for experimental failure is an issue with the blocking agent itself.
| Potential Problem | Possible Cause | Recommended Solution |
| Inactive this compound | - Improper storage leading to degradation. - Multiple freeze-thaw cycles of the stock solution. | - Store this compound as a stock solution at -20°C or below. - Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Prepare fresh working solutions for each experiment. |
| This compound Precipitation | - Poor solubility in the final recording solution. - The final concentration of the solvent (e.g., DMSO) is too high. | - this compound is soluble in DMSO and ethanol. Ensure the final solvent concentration in your recording solution is low (typically <0.1%) to avoid off-target effects and precipitation. - Visually inspect your solutions for any signs of precipitation before use. |
| Incorrect Concentration | - Calculation error when preparing dilutions. - Inaccurate pipetting. | - Double-check all calculations for preparing stock and working solutions. - Use calibrated pipettes and proper pipetting techniques. |
Section 2: Experimental Protocol and Setup
The success of a patch-clamp experiment relies on a meticulously executed protocol and a properly functioning setup.
| Potential Problem | Possible Cause | Recommended Solution |
| Inadequate Intracellular Delivery | - this compound acts intracellularly. Diffusion from the patch pipette into the cell may be too slow or incomplete. - The whole-cell configuration was not fully established or was lost during the experiment. | - Allow sufficient time for this compound to diffuse from the pipette into the cell after establishing the whole-cell configuration (typically 5-10 minutes). - Monitor the access resistance throughout the experiment to ensure a stable whole-cell recording. A sudden increase in access resistance can indicate that the patch has resealed. |
| Incorrect Recording Configuration | - Using a recording configuration that does not allow for intracellular application of the blocker (e.g., cell-attached mode). | - For intracellular blockers like this compound, the whole-cell or inside-out patch configuration is necessary. |
| Voltage Protocol Not Optimal for Observing Blockade | - The voltage protocol used may not be activating the target chloride channels. - The channels may be in a state that has a low affinity for this compound. | - Verify the voltage-dependence of the chloride channels in your cells and use a protocol that ensures their activation. - Some channel blockades are "use-dependent," meaning the channel needs to be opened repeatedly for the blocker to bind. Consider applying a train of depolarizing pulses. |
| General Patch-Clamp Issues | - Poor seal resistance (less than 1 GΩ). - High access resistance. - Pipette drift or mechanical instability. - Electrical noise. | - Refer to standard patch-clamp troubleshooting guides to address these fundamental issues. A stable, high-quality recording is essential before applying any pharmacological agents. |
Section 3: Biological and Cellular Factors
The biological preparation itself can be a source of variability and unexpected results.
| Potential Problem | Possible Cause | Recommended Solution |
| Low or No Expression of this compound Sensitive Channels | - The cell type you are using may not express chloride channels that are sensitive to this compound. - The expression level of the target channels may be too low to detect a significant current. | - Confirm the expression of target chloride channels in your cell line using techniques such as RT-PCR or Western blotting. - Consider using a cell line known to express a high level of this compound-sensitive chloride channels as a positive control. |
| Channel Rundown | - The activity of the chloride channels may decrease over time after establishing the whole-cell configuration ("rundown"). This can be mistaken for a blockade. | - Establish a stable baseline recording of the chloride current for several minutes before applying this compound. - If rundown is a significant issue, try to minimize the recording time or investigate the use of intracellular components (e.g., ATP, GTP) that may help maintain channel activity. |
| Off-Target Effects | - At high concentrations, this compound may have off-target effects on other ion channels that could mask the blockade of chloride channels. | - Use the lowest effective concentration of this compound, as determined by a dose-response curve. - Use specific blockers for other potentially interfering channels to isolate the chloride current. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Chloride Currents
-
Cell Preparation: Culture cells to 60-80% confluency on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NMDG-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NMDG).
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, 4 ATP-Mg (pH adjusted to 7.2 with CsOH).
-
-
This compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution into the internal solution to the final desired concentration (e.g., 10-100 µM).
-
Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit chloride currents.
-
Establish a stable baseline recording for 5 minutes to allow for this compound to diffuse into the cell.
-
Continue recording and observe the effect of this compound on the chloride current.
-
Visualizing Experimental Logic and Pathways
Troubleshooting Workflow for this compound Experiments
Caption: A flowchart for troubleshooting the absence of channel blockade in this compound experiments.
Signaling Pathway of this compound Action
Caption: The proposed signaling pathway for this compound's intracellular action.
Technical Support Center: IAA-94 and Mitochondrial Membrane Potential
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the chloride channel inhibitor IAA-94 on mitochondrial membrane potential.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on mitochondrial membrane potential (ΔΨm)?
A1: Based on published research, this compound is not expected to directly affect the mitochondrial membrane potential.[1] Studies have shown that even at concentrations that impact mitochondrial function, this compound does not cause a change in ΔΨm.[1]
Q2: If this compound doesn't alter the mitochondrial membrane potential, what is its mechanism of action on mitochondria?
A2: The primary mitochondrial effect of this compound is the modulation of the mitochondrial calcium retention capacity (CRC).[1][2] It induces the opening of the mitochondrial permeability transition pore (mPTP) by reducing the amount of calcium mitochondria can sequester before the pore opens.[1][2][3] This effect is concentration-dependent.[1]
Q3: Are there any known off-target effects of this compound that could indirectly influence mitochondrial health?
A3: While the direct effect on ΔΨm is not observed, it's important to consider that altering mitochondrial calcium homeostasis can have downstream consequences on overall mitochondrial health and function. A comprehensive understanding of a compound's full spectrum of effects is crucial for accurate interpretation of its efficacy and toxicity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments investigating the effect of this compound on mitochondrial membrane potential.
| Problem | Possible Cause | Suggested Solution |
| Unexpected decrease in mitochondrial membrane potential after this compound treatment. | High concentration of fluorescent dye: Using dyes like TMRE or TMRM at high concentrations can lead to quenching effects, where a decrease in fluorescence is misinterpreted as depolarization. | Optimize the dye concentration to operate in a non-quenching mode. This can be validated by treating cells with a known uncoupler like FCCP; in non-quenching mode, fluorescence should decrease, while in quenching mode, it will increase. |
| Off-target effects: Although not its primary mechanism, at certain concentrations or in specific cell types, this compound could have unforeseen off-target effects on components of the electron transport chain. | Perform control experiments to assess the direct impact of this compound on the activity of individual respiratory complexes. | |
| Cell health issues: A general decline in cell health unrelated to the specific action of this compound can lead to mitochondrial depolarization. | Ensure consistent cell culture conditions and perform viability assays in parallel with your mitochondrial membrane potential measurements. | |
| Inconsistent results between experiments. | Variability in experimental conditions: Factors such as temperature, pH, and buffer composition can influence mitochondrial function and the performance of fluorescent dyes. | Standardize all experimental parameters. Ensure all reagents are at the correct temperature and pH before use. |
| Inconsistent dye loading: Incomplete or variable loading of the fluorescent probe will lead to inconsistent readings. | Optimize dye loading time and concentration for your specific cell type. Ensure a consistent cell density during the experiment. | |
| Positive control (e.g., FCCP) is not showing the expected effect. | Incorrect concentration of the positive control: The effective concentration of uncouplers like FCCP can vary between cell types. | Perform a dose-response curve for your positive control to determine the optimal concentration for your experimental system. |
| Issues with the fluorescent dye: The dye may have degraded or is not being used at an appropriate concentration. | Use fresh dilutions of the fluorescent dye for each experiment and validate its responsiveness with a known depolarizing agent. |
Experimental Protocols
Measurement of Mitochondrial Membrane Potential
This protocol is adapted from studies that found no effect of this compound on mitochondrial membrane potential.[1]
-
Cell Preparation: Isolate cardiac mitochondria from the appropriate animal model.
-
Dye Loading: Load the isolated mitochondria with a fluorescent mitochondrial membrane potential indicator dye, such as Rhod-123.
-
Treatment: Expose the dye-loaded mitochondria to either a vehicle control (e.g., DMSO) or the desired concentration of this compound (e.g., 30 μmol L−1).
-
ATP Addition (Optional): In some experimental arms, ATP (e.g., 1 mmol L−1) can be added to observe its effect on mitochondrial polarization in the presence and absence of this compound.
-
Positive Control: Use an uncoupling agent like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) as a positive control to induce mitochondrial depolarization.
-
Data Acquisition: Record the fluorescence intensity over time using a spectrofluorometer.
-
Data Analysis: Normalize the fluorescence intensities to the initial reading to determine the percentage of relative fluorescence.
Measurement of Mitochondrial Calcium Retention Capacity (CRC)
This protocol details the method used to determine the effect of this compound on the mitochondrial permeability transition pore opening.[1]
-
Mitochondria Preparation: Isolate mitochondria from the tissue of interest (e.g., cardiac tissue).
-
Assay Buffer: Resuspend the isolated mitochondria in a suitable assay buffer.
-
Fluorescent Indicator: Add Calcium Green-5N to the mitochondrial suspension to monitor the concentration of extramitochondrial calcium.
-
Treatment: Add the desired concentration of this compound (ranging from 3 to 100 μmol L−1) or a vehicle control to the suspension.
-
Calcium Pulses: Initiate the assay by adding sequential pulses of a known concentration of calcium chloride (CaCl2) (e.g., 5 μmol L−1) at regular intervals.
-
Data Acquisition: Continuously measure the fluorescence of Calcium Green-5N using a spectrofluorometer. A rapid uptake of calcium by the mitochondria will be observed as a decrease in fluorescence after each pulse. The opening of the mPTP is indicated by a sudden and sustained increase in fluorescence, signifying the release of accumulated calcium.
-
Data Analysis: Quantify the CRC by calculating the total amount of calcium taken up by the mitochondria before the mPTP opens.
Quantitative Data Summary
The following table summarizes the concentration-dependent effect of this compound on the calcium retention capacity of cardiac mitochondria.[1]
| This compound Concentration (μmol L⁻¹) | Inhibition of Calcium Retention Capacity (%) |
| 3 | ~40% |
| 30 | 39.6 ± 8% |
| 100 | 84.8 ± 4.2% |
Visualizations
References
- 1. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria [pubmed.ncbi.nlm.nih.gov]
- 3. [논문]Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria [scienceon.kisti.re.kr]
Validation & Comparative
A Head-to-Head Comparison of IAA-94 and DIDS as Chloride Channel Blockers
For researchers investigating the intricate roles of chloride channels in cellular physiology and disease, pharmacological blockers are indispensable tools. Among the most frequently utilized are Indanyloxyacetic acid-94 (IAA-94) and 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS). While both inhibit chloride flux, their mechanisms, selectivity, and cellular effects differ significantly. This guide provides an objective comparison to aid researchers in selecting the appropriate blocker for their experimental needs, supported by experimental data and detailed protocols.
Mechanism of Action and Primary Targets
This compound is recognized primarily as a blocker of the Chloride Intracellular Channel (CLIC) family.[1] These proteins are unique as they exist in both soluble and integral membrane forms and are involved in various cellular processes, including cell cycle regulation and apoptosis.[2] this compound has been instrumental in purifying and characterizing CLIC proteins.[1] Its effects are often studied in the context of intracellular membranes, particularly the mitochondria, where it has been shown to inhibit CLIC4 and CLIC5.[1][2]
DIDS is a classical, non-selective anion transport inhibitor that has been in use since the 1970s.[2] It covalently modifies its target proteins, primarily affecting a wide range of anion exchangers and channels, including members of the ClC family (e.g., ClC-Ka).[2] A critical consideration when using DIDS is its instability in aqueous solutions. It hydrolyzes and multimerizes into polythioureas, which are significantly more potent inhibitors (3-200 times) than DIDS itself. This property can introduce variability and complexity in experimental outcomes.
Quantitative Comparison of Potency
Direct comparison of this compound and DIDS on the same channel under identical conditions is scarce in the literature due to their different primary targets. The following table summarizes reported potency values for each inhibitor on some of their known targets.
| Inhibitor | Target Channel/Protein | Potency (IC₅₀ / Kᵢ) | Notes |
| This compound | Chloride channels (bovine kidney cortex) | Kᵢ ≈ 1 µM | Binding affinity.[2] |
| CLIC-sensitive currents (cardiac mitoplast) | Effective at 10 µM | Concentration for significant inhibition.[2] | |
| Mitochondrial CRC Reduction | ~40% reduction at 3 µM | Dose-dependent effect.[2] | |
| DIDS | ClC-Ka Chloride Channel | IC₅₀ ≈ 100 µM | |
| Bacterial ClC-ec1 Exchanger | IC₅₀ ≈ 300 µM | ||
| Ca²⁺-activated Cl⁻ current (STICs) | IC₅₀ = 210 µM | ||
| DIDS Pentamer | ClC-Ka Chloride Channel | IC₅₀ ≈ 0.5 µM | Illustrates increased potency of DIDS derivatives. |
| Bacterial ClC-ec1 Exchanger | IC₅₀ = 1.5 µM |
Selectivity and Off-Target Effects
This compound: While primarily targeting CLIC proteins, this compound is not perfectly selective. At higher concentrations, it has been reported to have non-specific effects, including potential inhibition of L-type calcium channels.[2] However, studies in cardiac mitochondria suggest its effects on mitochondrial calcium retention are not mediated by L-type calcium channels, which were not detected in those preparations.[2]
DIDS: Is notoriously non-selective. Its reactivity with amino groups allows it to interact with a wide array of proteins. Documented off-target effects include the inhibition of ATP-sensitive K⁺ channels, some P-type ATPases, and even cardiac sodium channels. This lack of specificity necessitates careful interpretation of results and the use of appropriate controls.
A Case Study: Opposing Roles in Cardioprotection
A stark contrast between the two blockers is observed in studies of myocardial ischemia-reperfusion (I/R) injury.
-
This compound Abolishes Cardioprotection: this compound is shown to be cardio-deleterious. It abrogates the protective effects of ischemic preconditioning (IPC).[2] The mechanism involves the inhibition of mitochondrial CLIC channels, which leads to a reduction in the mitochondrion's ability to retain calcium (Calcium Retention Capacity or CRC).[2][3] This sensitizes the mitochondrial permeability transition pore (mPTP) to opening, a key event leading to cell death.[2][3]
-
DIDS Confers Cardioprotection: In contrast, blocking anion channels with DIDS has been shown to be cardioprotective against I/R injury.[2] This differential effect is attributed to the distinct targets of the two inhibitors. DIDS has been shown to attenuate apoptosis and reduce the expression of inflammatory markers following ischemic injury.
Below is a diagram illustrating the proposed signaling pathway for this compound's effect on cardiomyocytes during ischemia-reperfusion.
References
- 1. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 2. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of IAA-94 and NPPB on Chloride Current Inhibition
For researchers, scientists, and drug development professionals investigating the role of chloride channels in various physiological and pathological processes, the selection of an appropriate inhibitor is a critical experimental decision. This guide provides a detailed comparison of two widely used chloride channel blockers, Indanyloxyacetic acid-94 (IAA-94) and 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB). We will delve into their efficacy, mechanisms of action, and potential off-target effects, supported by experimental data to aid in the informed selection of the most suitable compound for your research needs.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and NPPB varies depending on the specific chloride channel subtype and the experimental conditions. The following table summarizes their half-maximal inhibitory concentrations (IC50) on various chloride channels as reported in the literature.
| Chloride Channel Type | Inhibitor | IC50/Inhibitory Concentration | Cell Type/System | Reference |
| Volume-Sensitive Outwardly Rectifying (VSOR) Cl⁻ Channel | This compound | 1 mM (effective concentration) | Mouse Cortical Neurons | [1] |
| VSOR Cl⁻ Channel | NPPB | 40 µM (effective concentration) | Mouse Cortical Neurons | [1] |
| Intracellular Chloride Channels | This compound | Ki = 1 µM | Bovine Kidney Cortex Microsomes | [2] |
| Intracellular Chloride Channels | NPPB | EC50 = 42 µM | Rat Heart Mitochondrial/Lysosomal Vesicles | [3] |
| Volume-activated Cl⁻ current | NPPB | IC50 = 44 µM | GL-15 cells | [4] |
| Chloride Intracellular Channel (CLIC) Proteins | This compound | 10 µM (reversible inhibition) | N/A | [2] |
| Ca²⁺-activated K⁺ (IKCa) current (Off-target) | NPPB | IC50 = 39 µM | HL-60 cells | [4] |
| Ca²⁺-activated K⁺ (IKCa) current (Off-target) | NPPB | IC50 = 125 µM | GL-15 cells | [4] |
Mechanism of Action and Specificity
Both this compound and NPPB are broadly acting chloride channel blockers, but they exhibit differences in their proposed mechanisms and molecular targets.
This compound is an indanyloxyacetic acid derivative that has been shown to inhibit a variety of chloride channels. It is a well-recognized inhibitor of the Chloride Intracellular Channel (CLIC) protein family.[2] The soluble form of CLIC1, a member of the GST superfamily, is thought to be a target of this compound.[5] The inhibitory effect of this compound on some channels, such as its role in ablating cardioprotection, is linked to its impact on mitochondrial function, specifically by reducing the calcium retention capacity of mitochondria.[6][7] This suggests that its mechanism may involve intracellular targets beyond the plasma membrane.
NPPB , a nitrobenzoate compound, also demonstrates broad-spectrum chloride channel inhibition. Its blockade of Ca2+-activated Cl- channels (ICl(Ca)) has been reported to be voltage-independent.[8] NPPB is known to inhibit chloride channels by decreasing their open probability.[3] Studies have indicated that NPPB can affect the chloride selective filter, pore permeability, and gating mechanism of these channels.[3]
Off-Target Effects
A crucial consideration in the use of any pharmacological inhibitor is its potential for off-target effects. Both this compound and NPPB have been documented to interact with other cellular components, which could lead to confounding experimental results.
This compound has been shown to have significant effects on mitochondrial function. It can reduce the mitochondrial calcium retention capacity in a concentration-dependent manner, which can lead to the opening of the mitochondrial permeability transition pore (mPTP).[6][7] This effect on mitochondria is a critical consideration, especially in studies related to cell death and cardioprotection.
NPPB exhibits several notable off-target activities. It has been reported to act as a protonophore, uncoupling mitochondria and increasing the proton permeability of the plasma membrane.[9] This can lead to a depletion of cellular ATP.[9] Furthermore, NPPB is not entirely selective for chloride channels and has been shown to block intermediate-conductance Ca2+-activated K+ (IKCa) channels at micromolar concentrations.[4]
Experimental Protocols
To aid researchers in their experimental design, a detailed protocol for comparing the effects of this compound and NPPB on chloride currents using the whole-cell patch-clamp technique is provided below.
Whole-Cell Patch-Clamp Protocol for Comparing this compound and NPPB
1. Cell Preparation:
-
Culture the cells of interest on glass coverslips suitable for microscopy and electrophysiological recording.
-
Ensure cells are healthy and at an appropriate confluency for patching (typically 50-70%).
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
2. Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-5 MΩ when filled with intracellular solution.
-
Fire-polish the pipette tip to ensure a smooth surface for gigaseal formation.
-
Fill the pipette with the appropriate intracellular solution and ensure there are no air bubbles.
3. Solutions:
-
Intracellular Solution (example): 140 mM CsCl, 2 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, 2 mM ATP-Mg, 0.5 mM GTP-Tris (pH adjusted to 7.2 with CsOH, osmolarity adjusted to ~290 mOsm).
-
Extracellular Solution (example): 140 mM NMDG-Cl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NMDG, osmolarity adjusted to ~310 mOsm).
-
Drug Solutions: Prepare stock solutions of this compound and NPPB in a suitable solvent (e.g., DMSO) at a high concentration. On the day of the experiment, dilute the stock solutions to the desired final concentrations in the extracellular solution. Ensure the final solvent concentration is low (e.g., <0.1%) and does not affect the chloride currents.
4. Recording Procedure:
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal, >1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline chloride currents using a voltage-step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments).
-
Perfuse the recording chamber with the extracellular solution containing the first inhibitor (e.g., this compound at a specific concentration).
-
After the drug effect has reached a steady state, record the chloride currents again using the same voltage-step protocol.
-
Wash out the first inhibitor by perfusing with the drug-free extracellular solution until the currents return to baseline.
-
Repeat the drug application and recording steps with the second inhibitor (e.g., NPPB at a specific concentration).
-
If comparing multiple concentrations, apply them in an escalating manner with washout steps in between.
5. Data Analysis:
-
Measure the peak or steady-state current amplitude at each voltage step before and after the application of each inhibitor.
-
Construct current-voltage (I-V) relationship plots for the control and drug conditions.
-
Calculate the percentage of inhibition at each voltage for both this compound and NPPB.
-
If multiple concentrations were tested, generate dose-response curves and calculate the IC50 value for each inhibitor.
Visualizing Experimental Workflow and Mechanisms
Diagrams generated using Graphviz can help to visualize the experimental workflow and the proposed mechanisms of action of these inhibitors.
Conclusion
References
- 1. Intrinsic versus extrinsic voltage sensitivity of blocker interaction with an ion channel pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibitory effect of DIDS, NPPB, and phloretin on intracellular chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NPPB block of the intermediate-conductance Ca2+-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The chloride channel blocker 5-nitro-2-(3-phenylpropyl-amino) benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Iaa-94 and CFTRinh-172 for Specific Chloride Channel Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used chloride channel inhibitors: Iaa-94 and CFTRinh-172. The information presented is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs, based on mechanism of action, potency, selectivity, and potential off-target effects.
Mechanism of Action and Primary Targets
CFTRinh-172 is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel crucial for electrolyte and fluid balance in epithelial tissues.[1] It acts as an allosteric inhibitor, binding inside the CFTR pore and stabilizing a non-conductive conformation of the channel.[2] This mechanism effectively blocks the channel without directly obstructing the pore's entryway.
This compound (Indanyloxyacetic acid-94) is a broader spectrum chloride channel blocker. It is well-characterized as an inhibitor of the Chloride Intracellular Channel (CLIC) protein family, such as CLIC1.[3][4] Unlike CFTRinh-172, this compound is not specific to a single channel and has been shown to inhibit various chloride channels in different cellular compartments, including intracellular membranes.[5][6]
Potency and Selectivity
The potency and selectivity of an inhibitor are critical factors in experimental design. The following tables summarize the available quantitative data for this compound and CFTRinh-172.
Table 1: Potency of this compound and CFTRinh-172 on Their Primary Targets
| Inhibitor | Primary Target | Potency (Ki / IC50) | Reference |
| CFTRinh-172 | CFTR | Ki = 300 nM | [1] |
| CFTR | IC50 ≈ 0.08 µM | [2] | |
| This compound | Epithelial Chloride Channels | Ki = 1 µM | [5][7] |
| CLIC1 | Effective inhibition at 10 µM | [6] |
Table 2: Off-Target Effects and Selectivity Profile
| Inhibitor | Off-Target Channel(s) | Potency (IC50) / Effect | Reference |
| CFTRinh-172 | Volume-sensitive outwardly rectifying (VSOR) Cl- channel | Inhibition at concentrations > 5 µM | [8][9] |
| Calcium-activated Cl- channel (CaCC) | No significant effect | [8][9] | |
| This compound | Broad spectrum | Inhibits various Cl- channels | [5][6] |
| Mitochondrial function | Reduces mitochondrial calcium retention capacity | [10] |
Signaling Pathways and Cellular Effects
The inhibition of CFTR and CLIC channels by CFTRinh-172 and this compound, respectively, triggers distinct downstream cellular signaling events.
CFTR Inhibition by CFTRinh-172
Inhibition of CFTR can mimic the cellular phenotype of cystic fibrosis, leading to pro-inflammatory responses. This is often characterized by the activation of the NF-κB pathway and subsequent upregulation of cytokines like IL-8.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular chloride channel protein CLIC1 regulates macrophage function through modulation of phagosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent Chloride Intracellular Channel Protein 1 Inhibitors from Traditional Chinese Medicine through Structure-Based Virtual Screening and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of IAA-94 Results with Genetic Knockdown of CLIC1: A Comparative Guide
This guide provides a comprehensive comparison of the pharmacological inhibitor IAA-94 and genetic knockdown techniques (siRNA/shRNA) for studying the function of the Chloride Intracellular Channel 1 (CLIC1). It is intended for researchers, scientists, and drug development professionals seeking to validate their findings and understand the nuances of these two common experimental approaches.
Introduction
Chloride Intracellular Channel 1 (CLIC1) is a multifaceted protein implicated in a range of physiological and pathological processes, including cell proliferation, apoptosis, and angiogenesis.[1] Due to its involvement in various diseases, particularly cancer, CLIC1 has emerged as a promising therapeutic target.[2] Two primary methods are employed to investigate CLIC1 function: pharmacological inhibition with molecules like Indanyloxyacetic acid-94 (this compound) and genetic suppression using siRNA or shRNA. While both approaches aim to abrogate CLIC1 activity, they operate through distinct mechanisms. This compound is a small molecule blocker of intracellular chloride channels, though it is known to lack specificity and can interact with other CLIC family members and unrelated ion channels.[3][4] In contrast, genetic knockdown offers a more targeted approach to reduce CLIC1 protein expression. This guide cross-validates the functional outcomes of these two methods, presenting supporting experimental data, detailed protocols, and visual workflows.
Quantitative Data Comparison
The following tables summarize the comparative effects of this compound treatment and CLIC1 genetic knockdown across various functional assays, as reported in the literature.
Table 1: Effects on CLIC1-Mediated Chloride Currents
| Cell Type | Method | Concentration/ Efficiency | Effect on Chloride Current | Reference |
| Glioblastoma Stem Cells (hGBM#7 & hGBM#10) | shRNA Knockdown | Not specified | Abolished this compound-sensitive current | [5] |
| Glioblastoma Stem Cells (hGBM#7 & hGBM#10) | This compound | 100 µM | Significant reduction of total current | [5] |
| Neonatal Rat Microglia | This compound | Not specified | Reduces CLIC1 chloride conductance | [6] |
Table 2: Effects on Cellular Signaling and Viability
| Cell Type | Method | Concentration/ Efficiency | Outcome | Reference |
| A549 Human Lung Cancer Cells | shRNA Knockdown (two different shRNAs) | Effective reduction of CLIC1 protein | Increased basal and chelerythrine-induced intracellular Ca2+ levels; Increased basal ROS levels; Increased DNA double-strand breaks | [7] |
| A549 Human Lung Cancer Cells | This compound | 50 µM | Increased basal and chelerythrine-induced intracellular Ca2+ levels | [7] |
| Glioblastoma Stem Cells | This compound | 100 µM | Reduces proliferation | [8] |
| Neonatal Rat Microglia | siRNA Knockdown | Not specified | Prevents TNF-α release induced by Aβ stimulation | [6] |
| Neonatal Rat Microglia | This compound | Not specified | Prevents neuronal apoptosis in co-culture with Aβ-treated microglia | [6] |
| Liver Fibrosis Model (mice) | CLIC1 Knockout | Not specified | Mimicked the antioxidant effect of CHP (a proposed CLIC1 inhibitor) | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments that compare this compound and CLIC1 knockdown.
CLIC1 Genetic Knockdown using shRNA
This protocol describes the generation of stable CLIC1-silenced cell lines, as adapted from studies on glioblastoma-derived stem/progenitor cells.[5]
-
Vector and shRNA: Lentiviral vectors carrying either a non-targeting short-hairpin RNA (shRNA) control or a CLIC1-specific shRNA are used.
-
Cell Transduction:
-
Dissociate neurospheres or other target cells into a single-cell suspension.
-
Transduce the cells with the lentivirus at a suitable multiplicity of infection (MOI).
-
Culture the cells for a sufficient period (e.g., 48-72 hours) to allow for viral integration and shRNA expression.
-
-
Selection and Validation:
-
If the vector contains a selection marker (e.g., puromycin resistance), apply the selection agent to eliminate non-transduced cells.
-
Validate the knockdown efficiency by quantifying CLIC1 protein levels using Western blotting. Vinculin or other housekeeping proteins should be used as a loading control.[5]
-
CLIC1 Genetic Knockdown using siRNA
This protocol outlines a transient knockdown of CLIC1 expression, often used for shorter-term experiments.[6][10]
-
siRNA Preparation:
-
Design or purchase siRNAs targeting the CLIC1 mRNA sequence. A non-silencing or scrambled siRNA should be used as a negative control.
-
Reconstitute siRNAs in nuclease-free water to a stock concentration (e.g., 50 µM).[11]
-
-
Cell Transfection:
-
Plate cells (e.g., A549) to reach 30-40% confluency on the day of transfection.[10]
-
On the day of transfection, wash cells with RNase-free PBS to remove serum.
-
Prepare the transfection mix by diluting the siRNA (e.g., to a final concentration of 50 nM) and a suitable transfection reagent (e.g., Dharmafect) in a serum-free medium like Opti-MEM.[10]
-
Incubate the mix to allow complex formation, then add it to the cells.
-
-
Post-Transfection and Validation:
-
Incubate the cells for 48-72 hours post-transfection.
-
Assess knockdown efficiency by Western blot or qRT-PCR.
-
Measure cell viability using assays like WST-1 to ensure the observed effects are not due to cytotoxicity of the transfection.[10]
-
Pharmacological Inhibition with this compound
This protocol details the use of this compound to block CLIC1 channel activity.
-
Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Treatment of Cells:
-
For electrophysiological recordings, cells are typically perfused with an external solution containing this compound (e.g., 100 µM) until a maximal inhibitory effect is observed.[8]
-
For cell-based assays (e.g., Ca2+ imaging), incubate the cells with this compound (e.g., 50 µM) for a short period (e.g., 10-15 minutes) before the experiment.[7]
-
For longer-term assays, cells can be incubated with this compound for the duration of the experiment.
-
Electrophysiological Recording (Perforated Patch Clamp)
This technique is used to measure ion channel activity while preserving the intracellular environment.[5]
-
Cell Preparation: Mechanically dissociate neurospheres or other cell clusters into single cells and plate them for recording.
-
Pipette and Bath Solutions: Use appropriate intracellular (pipette) and extracellular (bath) solutions to isolate chloride currents.
-
Perforation: Use an agent like amphotericin B in the pipette solution to perforate the cell membrane, allowing electrical access without dialyzing the cell.
-
Recording Protocol:
-
Establish a stable whole-cell recording in the perforated patch configuration.
-
Apply voltage steps to elicit membrane currents.
-
Record baseline total current (ITot).
-
Perfuse the cell with a solution containing this compound to measure the this compound-sensitive current (IIAA94).
-
In knockdown validation experiments, compare the IIAA94 in control (non-targeting shRNA) cells versus CLIC1-silenced cells. The absence of an this compound-sensitive current in knockdown cells confirms the specificity of the inhibitor for CLIC1 in that context.[5]
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental logic for cross-validation and a key signaling pathway affected by both this compound and CLIC1 knockdown.
Caption: Experimental workflow for cross-validating this compound effects with CLIC1 knockdown.
Caption: Signaling pathway in A549 cells initiated by CLIC1 inhibition.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Potent Chloride Intracellular Channel Protein 1 Inhibitors from Traditional Chinese Medicine through Structure-Based Virtual Screening and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based discovery and in vitro validation of inhibitors of chloride intracellular channel 4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Functional Role of CLIC1 Ion Channel in Glioblastoma-Derived Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of the intracellular ion channel CLIC1 in microglia-mediated beta-amyloid-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inhibition of chloride intracellular channel 1 enhances Ca2+ and reactive oxygen species signaling in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Chloride Intracellular Channel 1 (CLIC1) as Biguanide Class-Effect to Impair Human Glioblastoma Stem Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of chloride intracellular channel protein 1 (CLIC1) ameliorates liver fibrosis phenotype by activating the Ca2+-dependent Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloride Intracellular Channel Protein 1 (CLIC1) Is a Critical Host Cellular Factor for Influenza A Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinguishing parallel from series circuits with a double knockdown procedure in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Co-treatment of Cells with Iaa-94 and Cyclosporin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of the chloride channel blocker Iaa-94 and the immunosuppressant Cyclosporin A (CsA), with a particular focus on their co-administration. The information presented herein, supported by experimental data, is intended to inform research and development in relevant fields.
Introduction
Cyclosporin A (CsA) is a well-established calcineurin inhibitor widely used for its immunosuppressive properties. Beyond this primary function, CsA is recognized for its cytoprotective effects, notably its ability to inhibit the mitochondrial permeability transition pore (mPTP), a key event in apoptotic cell death. This compound, an inhibitor of intracellular chloride channels, has been observed to counteract some of the protective actions of CsA. This guide delves into the mechanisms of action of both compounds and presents a comparative analysis of their individual and combined effects on cellular viability and mitochondrial function, particularly in the context of cardioprotection.
Mechanism of Action
Cyclosporin A (CsA): CsA exerts its immunosuppressive effects by forming a complex with cyclophilin, which in turn inhibits the phosphatase activity of calcinein. This action prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking the transcription of genes encoding cytokines like IL-2 and IL-4.[1][2] Additionally, CsA has a direct impact on mitochondrial function. It binds to cyclophilin D, a component of the mPTP, preventing its opening and the subsequent release of pro-apoptotic factors like cytochrome c.[1] This inhibition of the mPTP is a cornerstone of its anti-apoptotic and cardioprotective effects.
This compound: this compound is a potent blocker of intracellular chloride channels, including the Chloride Intracellular Channel (CLIC) family of proteins.[3][4] These channels are involved in various cellular processes, including ion homeostasis and cell volume regulation. By inhibiting these channels, this compound can influence cellular responses to stress. Notably, in the context of cardioprotection, this compound has been shown to abrogate the beneficial effects of CsA.[5][6] It achieves this by reducing the calcium retention capacity (CRC) of mitochondria, which promotes the opening of the mPTP, effectively opposing the action of CsA.[5][6]
Comparative Performance: Experimental Data
The following tables summarize quantitative data from studies investigating the effects of this compound and Cyclosporin A on cardiomyocytes, a key cell type for studying cardioprotection.
Table 1: Effect on Cardiomyocyte Viability under Simulated Ischemia/Reperfusion
| Treatment Group | Cell Death (%) |
| Control (Vehicle) | 35.2 ± 2.1 |
| Cyclosporin A (200 nM) | 15.8 ± 1.5* |
| This compound (50 µM) | 33.7 ± 2.3 |
| Cyclosporin A (200 nM) + this compound (50 µM) | 31.9 ± 2.0 |
*p < 0.001 vs. all other groups. Data adapted from Boengler et al., Cardiovasc Res, 2013.[1]
These data demonstrate that Cyclosporin A significantly reduces cell death in cardiomyocytes subjected to simulated ischemia/reperfusion.[1] However, the co-administration of this compound completely abolishes this protective effect, with cell death levels returning to those observed in the control group.[1]
Table 2: Effect on Cardiomyocyte Volume Regulation under Hypo-osmotic Stress
| Treatment Group | Peak Cell Swelling (% increase from baseline) |
| Control (Vehicle) | 20.1 ± 0.8 |
| Cyclosporin A (200 nM) | 12.3 ± 0.6* |
| This compound (50 µM) | 19.5 ± 0.9 |
| Cyclosporin A (200 nM) + this compound (50 µM) | 18.2 ± 0.7 |
*p < 0.0001 vs. control and CsA + this compound. Data adapted from Boengler et al., Cardiovasc Res, 2013.[1]
Cyclosporin A was found to enhance the cell volume regulatory response in cardiomyocytes under hypo-osmotic stress, as indicated by a significant reduction in peak cell swelling.[1] This effect was also blocked by the co-treatment with this compound.[1]
Table 3: Effect on Mitochondrial Calcium Retention Capacity (CRC)
| Treatment Group | Change in CRC (%) |
| Control | Baseline |
| Cyclosporin A (1 nmol/L) | +29.69 ± 2.34* |
| This compound (30 µmol/L) | Significant reduction (concentration-dependent) |
| Cyclosporin A (1 nmol/L) + this compound (30 µmol/L) | CsA-mediated increase is inhibited |
*p-value not provided in the source, but described as a significant increase. Data adapted from Ponnalagu et al., Life Sci, 2019.[7]
Cyclosporin A increases the calcium retention capacity of cardiac mitochondria, which is a key factor in preventing mPTP opening.[7] this compound, on the other hand, reduces CRC in a concentration-dependent manner and inhibits the CsA-mediated increase in CRC, providing a mechanism for its antagonistic effect.[7]
Signaling Pathways and Experimental Workflows
The interplay between Cyclosporin A and this compound can be visualized through the following diagrams.
Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion)
This protocol is used to determine the percentage of viable cells in a population.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest and centrifuge cells to obtain a cell pellet.
-
Resuspend the cell pellet in a known volume of PBS.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate the mixture for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Mitochondrial Calcium Retention Capacity (CRC) Assay
This assay measures the ability of isolated mitochondria to take up and retain calcium before the opening of the mPTP.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., containing KCl, HEPES, succinate, rotenone, and a fluorescent calcium indicator like Calcium Green-5N)
-
CaCl₂ solution of known concentration
-
Spectrofluorometer
Procedure:
-
Resuspend isolated mitochondria in the assay buffer within the spectrofluorometer cuvette.
-
Record the baseline fluorescence of the calcium indicator.
-
Add sequential pulses of a known amount of CaCl₂ to the mitochondrial suspension at regular intervals (e.g., every 60 seconds).
-
Monitor the fluorescence changes. After each CaCl₂ pulse, there will be a sharp increase in fluorescence followed by a decrease as mitochondria take up the calcium.
-
The opening of the mPTP is indicated by a large, sustained increase in fluorescence, as the mitochondria release the accumulated calcium.
-
The total amount of calcium added before this sustained release is the Calcium Retention Capacity.
Conclusion
The co-treatment of cells with this compound and Cyclosporin A reveals a clear antagonistic relationship, with this compound effectively neutralizing the cytoprotective effects of CsA. This interaction is primarily mediated through the opposing actions of these compounds on mitochondrial function. While CsA acts to inhibit the mitochondrial permeability transition pore, this compound promotes its opening by reducing the mitochondrial calcium retention capacity. These findings have significant implications for therapeutic strategies that aim to leverage the protective effects of CsA, as the concurrent inhibition of intracellular chloride channels can undermine its efficacy. Researchers and drug development professionals should consider this interaction when designing experiments or developing therapeutic interventions involving these or similar compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enhanced cell-volume regulation in cyclosporin A cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Models of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. circ.ahajournals.org [circ.ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Iaa-94 Compared to Other Indanyloxyacetic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the indanyloxyacetic acid analog, Iaa-94, a widely utilized chloride channel blocker. While a direct, quantitative comparison of specificity with a broad range of its structural analogs is limited in publicly available literature, this document synthesizes the existing experimental data on this compound's activity and discusses its specificity in the context of other chloride channel inhibitors.
Overview of this compound
This compound is a potent, albeit non-selective, inhibitor of intracellular chloride channels (CLICs) and other chloride channel families. Its mechanism of action involves the blockade of the channel pore, thereby impeding the flow of chloride ions across cellular membranes. This activity has made it a valuable tool for investigating the physiological roles of chloride channels in various cellular processes, including cell volume regulation, apoptosis, and signal transduction.
Quantitative Analysis of this compound Inhibition
The following table summarizes the known inhibitory activity of this compound against various chloride channels based on available experimental data. It is important to note the absence of a comprehensive study directly comparing a series of indanyloxyacetic acid analogs.
| Target Channel/System | Inhibitory Concentration | Method | Reference |
| Chloride Channels (Bovine Kidney Cortex Microsomes) | K_i_ = 1 µM | Radioligand Binding Assay | [1] |
| Chloride Intracellular Channel (CLIC) Proteins | Reversible inhibition at 10 µM | Not specified | [1] |
| Calcium-Activated Chloride Channels (CaCCs) | Inhibition observed (low potency) | Not specified | [2] |
| Volume-Regulated Anion Channels (VRACs) | Inhibition observed | Not specified | [3] |
| Cardiac Mitochondrial Chloride Channels | Channel current inhibited at 10 µmol L⁻¹ | Patch Clamp | [4] |
Structure-Activity Relationship (SAR) and Specificity
The specificity of chloride channel blockers is often a challenge, with many compounds exhibiting activity against multiple channel types. This compound is a derivative of ethacrynic acid, a known inhibitor of glutathione S-transferases (GSTs), which shares structural homology with the CLIC family of proteins. This structural similarity likely contributes to its interaction with CLICs.
Experimental Protocols
A definitive experimental protocol for a head-to-head comparison of this compound and its analogs is not available in the reviewed literature. However, a general methodology for assessing the inhibitory activity of compounds on chloride channels is outlined below.
Protocol: Electrophysiological Measurement of Chloride Channel Inhibition
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express the chloride channel of interest.
-
Transiently or stably transfect the cells with a plasmid encoding the specific chloride channel subtype to be studied.
2. Electrophysiology (Whole-Cell Patch-Clamp):
-
Isolate transfected cells and establish a whole-cell patch-clamp configuration.
-
Use an appropriate intracellular solution containing a known concentration of chloride and an extracellular solution that allows for the isolation of chloride currents.
-
Apply a series of voltage steps to elicit chloride currents and establish a baseline recording.
-
Perfuse the cells with increasing concentrations of the test compound (e.g., this compound or an analog).
-
Record the current at each concentration after it reaches a steady state.
3. Data Analysis:
-
Measure the peak or steady-state current amplitude at each compound concentration.
-
Normalize the current to the baseline current recorded in the absence of the inhibitor.
-
Plot the normalized current as a function of the compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the half-maximal inhibitory concentration (IC_50_) or inhibitory constant (K_i_).
4. Specificity Testing:
-
Repeat the above protocol for a panel of different chloride channel subtypes to determine the selectivity profile of each compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by this compound and a general workflow for the evaluation of chloride channel inhibitors.
Caption: Signaling pathways affected by this compound inhibition of various chloride channels.
Caption: General experimental workflow for assessing chloride channel inhibitors.
Conclusion
This compound is a foundational tool for studying chloride channel function. However, its utility is tempered by a lack of specificity, as it inhibits multiple types of chloride channels, including members of the CLIC, CaCC, and VRAC families. The current body of scientific literature does not provide a comprehensive, direct comparison of the inhibitory potency and selectivity of this compound against a series of its indanyloxyacetic acid analogs. Such studies would be invaluable for the development of more specific chemical probes and potential therapeutic agents targeting distinct chloride channel subtypes. Future research focused on the systematic synthesis and pharmacological evaluation of indanyloxyacetic acid derivatives is necessary to delineate the structure-activity relationships that govern their specificity and to unlock the full potential of targeting chloride channels for therapeutic intervention.
References
IAA-94 and A9C: A Comparative Analysis of Their Effects on CLIC Enzymatic Activity
Both IAA-94 and A9C demonstrate an inhibitory effect on the enzymatic activity of Chloride Intracellular Channel (CLIC) proteins, with studies indicating they completely block the glutaredoxin-like activity of CLIC1. This guide provides a detailed comparison of the effects of these two compounds, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
While both compounds are recognized as blockers of CLIC ion channel activity, their impact on the distinct enzymatic function of soluble CLIC proteins is a critical aspect of their pharmacological profile.[1][2] Research has shown that the inhibition of CLIC1's enzymatic activity by this compound and A9C aligns with their previously observed effects on the protein's ion channel function.[1][3]
Quantitative Data Summary
Experimental evidence demonstrates that both this compound and A9C are effective inhibitors of CLIC1's enzymatic activity. In studies utilizing the HEDS (2-hydroxyethyl disulfide) enzyme assay, both compounds were shown to completely block this activity.[1]
| Compound | Target Protein | Effect on Enzymatic Activity |
| This compound | CLIC1 | Complete Blockage[1] |
| A9C | CLIC1 | Complete Blockage[1] |
Mechanism of Action and Signaling Pathway
This compound and A9C are thought to inhibit CLIC1's enzymatic activity by binding near the active site of the soluble form of the protein.[1][3] This enzymatic activity is glutathione-dependent and is distinct from the ion channel function of the membrane-integrated form of CLIC.[1][2] The inhibition of the enzymatic activity of the soluble form of CLIC1 is proposed as a possible mechanism for the observed inhibition of the ion channel.[3]
Below is a diagram illustrating the proposed inhibitory action of this compound and A9C on the dual functions of CLIC1.
Experimental Protocols
The primary assay used to determine the effect of this compound and A9C on CLIC enzymatic activity is the HEDS (2-hydroxyethyl disulfide) enzyme assay.
HEDS Enzyme Assay for CLIC Proteins
This assay measures the glutaredoxin-like oxidoreductase activity of CLIC proteins.
Materials:
-
CLIC protein (e.g., CLIC1, CLIC2, CLIC4)
-
Thioredoxin Reductase
-
0.1 M Tris-HCl buffer (pH 7.5)
-
2-hydroxyethyl disulfide (HEDS)
-
NADPH
-
Glutathione Reductase (GR)
-
Reduced Glutathione (GSH)
-
Inhibitors: this compound, A9C
Procedure:
-
A final concentration of 5 µM of the CLIC protein is added to the Tris-HCl buffer.[1]
-
The reaction mixture is prepared containing the CLIC protein, 1 mM HEDS, 250 µM NADPH, and 0.5 µg/mL glutathione reductase in a suitable buffer (e.g., 5 mM potassium phosphate buffer, pH 7).[4]
-
For inhibitor studies, the CLIC protein is pre-incubated with the inhibitor (this compound or A9C) for a specified time (e.g., 1 hour at 4°C) before being added to the reaction mixture.[4]
-
The reaction is initiated by the addition of 1 mM GSH.[4][5]
-
The consumption of NADPH is monitored by measuring the decrease in absorbance at 340 nm.[5]
The workflow for this experimental protocol is visualized below.
References
- 1. Members of the Chloride Intracellular Ion Channel Protein Family Demonstrate Glutaredoxin-Like Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Members of the chloride intracellular ion channel protein family demonstrate glutaredoxin-like enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Enzymatic Studies Reveal pH and Temperature Sensitive Properties of the CLIC Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of His- and Non-His-tagged CLIC proteins, reveals changes in their enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for Iaa-94 Studies
For Researchers, Scientists, and Drug Development Professionals
Indanyloxyacetic acid-94 (Iaa-94) is a widely utilized inhibitor of intracellular chloride channels, playing a crucial role in the investigation of ion transport, cellular signaling, and various pathological conditions. To ensure the specificity and validity of experimental findings using this compound, the implementation of rigorous negative control experiments is paramount. This guide provides a comparative overview of essential negative controls for this compound studies, complete with experimental protocols and supporting data.
The Critical Role of Negative Controls
Negative controls are fundamental to experimental design, allowing researchers to distinguish the specific effects of the agent under investigation from non-specific or off-target effects. In the context of this compound studies, negative controls are essential for:
-
Confirming Target Specificity: Ensuring that the observed effects are due to the inhibition of the intended chloride channels and not other cellular components.
-
Identifying Off-Target Effects: this compound, like many pharmacological agents, may have unintended effects on other proteins or pathways.
-
Validating Experimental Systems: Ensuring that the vehicle used to dissolve this compound does not independently influence the experimental outcome.
Comparative Analysis of Negative Controls
This section details the most appropriate negative controls for this compound experiments, comparing their utility and providing guidance on their implementation.
Data Presentation: Expected Outcomes of Negative Controls
The following table summarizes the expected outcomes when using this compound and its corresponding negative controls in a hypothetical experiment measuring chloride channel-dependent cellular response.
| Treatment Group | Compound | Expected Effect on Chloride Channel Activity | Expected Cellular Response (Hypothetical) | Interpretation |
| Experimental | This compound | Inhibition | Significant Change | Effect is likely due to chloride channel inhibition. |
| Vehicle Control | DMSO | No Inhibition | No Significant Change | The vehicle does not cause the observed cellular response. |
| Alternative Inhibitor | DIDS, NPPB, or A9C | Inhibition | Significant Change (may differ in magnitude or kinetics from this compound) | Confirms that inhibition of chloride channels produces a similar class of effect. Differences may highlight distinct mechanisms or off-target effects. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.
Vehicle Control Protocol
Objective: To control for the effects of the solvent used to dissolve this compound. Dimethyl sulfoxide (DMSO) is the most common vehicle for this compound.[1]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Working Solution Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium or experimental buffer.
-
Vehicle Control Preparation: Prepare a parallel set of "vehicle control" solutions by adding the same volume of 100% DMSO used for the highest concentration of this compound to the cell culture medium or buffer. This ensures that the final concentration of DMSO is consistent across all experimental and control groups.[1]
-
Treatment: Treat cells with the this compound working solutions and the corresponding vehicle control solutions for the desired duration.
-
Assay: Perform the desired functional assay (e.g., patch-clamp, cell viability, chloride flux).
Important Considerations:
-
The final concentration of DMSO should ideally be kept below 0.5% (v/v), and for sensitive cell lines, at or below 0.1% (v/v).[2]
-
It is crucial to perform a DMSO tolerance test to determine the maximal concentration that does not induce cytotoxicity or other off-target effects in your specific cell line.[2]
Alternative Inhibitor Protocol
Objective: To confirm that the observed biological effect is due to the inhibition of chloride channels by using other known inhibitors with potentially different mechanisms of action. Examples include 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), and Anthracene-9-carboxylic acid (A9C).
Methodology:
-
Inhibitor Selection: Choose an alternative chloride channel inhibitor with a known mechanism of action.
-
Stock and Working Solutions: Prepare stock and working solutions of the alternative inhibitor and this compound as described in the vehicle control protocol. Ensure appropriate vehicle controls are prepared for each inhibitor if they are dissolved in different solvents.
-
Treatment: Treat parallel sets of cells with this compound and the alternative inhibitor at equipotent concentrations, if known, or over a range of concentrations.
-
Assay: Perform the desired functional assay.
-
Data Comparison: Compare the effects of this compound and the alternative inhibitor on the measured parameters.
Patch-Clamp Electrophysiology Protocol
Objective: To directly measure the effect of this compound and negative controls on ion channel currents.
Methodology:
-
Cell Preparation: Prepare cells for whole-cell patch-clamp recording.
-
Recording Configuration: Establish a stable whole-cell recording configuration.
-
Baseline Recording: Record baseline chloride currents under control conditions (extracellular solution with or without a stimulating agent).
-
Compound Application: Perfuse the cells with the vehicle control solution and record for a stable period to ensure no effect of the vehicle on the chloride current.
-
This compound Application: Following the vehicle control, perfuse the same cell with a solution containing this compound at the desired concentration.
-
Data Analysis: Measure the amplitude and kinetics of the chloride currents before and after the application of the vehicle and this compound. A significant reduction in current amplitude after this compound application, with no change during vehicle perfusion, indicates a direct inhibitory effect.
Cell Viability/Cytotoxicity Assay Protocol (e.g., MTT or CCK-8)
Objective: To assess the impact of this compound and negative controls on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, the vehicle control (DMSO), and an alternative inhibitor for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals.
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Compare the dose-response curves for this compound and the negative controls.
Chloride Flux Assay Protocol
Objective: To measure the effect of this compound and negative controls on the movement of chloride ions across the cell membrane.
Methodology:
-
Cell Loading: Load cells with a chloride-sensitive fluorescent indicator (e.g., MQAE) or a radioactive tracer (e.g., ³⁶Cl⁻).
-
Baseline Measurement: Measure the baseline fluorescence or radioactivity.
-
Treatment: Treat the cells with the vehicle control, this compound, or an alternative inhibitor.
-
Stimulation: Stimulate chloride efflux or influx using an appropriate agonist or by changing the ion gradient.
-
Measurement: Record the change in fluorescence or radioactivity over time.
-
Data Analysis: Calculate the rate of chloride flux and compare the inhibitory effects of this compound and the negative controls.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways affected by this compound and a typical experimental workflow for its study.
Caption: CFTR channel activation and inhibition by this compound.
References
Reproducibility of IAA-94's Inhibitory Effects: A Comparative Guide
IAA-94 is widely recognized as an inhibitor of chloride channels and has been utilized in numerous studies to probe the physiological roles of these channels in diverse cellular processes.[1] While a formal meta-analysis on the reproducibility of its effects across different laboratories is lacking, a review of individual studies reveals a consensus on its inhibitory actions, particularly concerning cardiac function, inflammatory responses, and smooth muscle contraction.
Comparative Analysis of Inhibitory Effects
The inhibitory efficacy of this compound has been quantified in several distinct biological contexts. The following table summarizes key quantitative data from various studies, highlighting the compound's effects on different cellular and physiological parameters.
| Experimental Model | Key Parameter Measured | This compound Concentration | Observed Inhibitory Effect | Reference |
| Isolated Cardiac Mitochondria | Calcium Retention Capacity (CRC) | 30 µmol/L | Significant reduction in calcium uptake to 39.6 ± 8% | [2] |
| Isolated Cardiac Mitochondria | Calcium Retention Capacity (CRC) | 100 µmol/L | Significant reduction in calcium uptake to 84.8 ± 4.2% | [2] |
| Rabbit Ventricular Myocytes | Ischemic Preconditioning Protection | 10 µmol/L | Abolished the protective effects of ischemic preconditioning | [3] |
| Rat Uterine Arteries | Phenylephrine (PE)-induced contraction (Potency) | 50 µM | Decreased pEC50 from 6.59 ± 0.30 to 5.64 ± 0.28 | [4] |
| Rat Uterine Arteries | Phenylephrine (PE)-induced contraction (Efficacy) | 50 µM | Decreased Emax from 128 ± 5% to 105 ± 2% | [4] |
| J774A.1 Macrophage Cells | NLRP3 Inflammasome Activation | Not specified | Inhibited activation, leading to suppression of pyroptosis | [5] |
Experimental Methodologies
The consistency of this compound's effects is underpinned by the specific experimental protocols employed in these studies. Below are detailed methodologies for key experiments cited.
Measurement of Mitochondrial Calcium Retention Capacity
The inhibitory effect of this compound on mitochondrial calcium retention capacity (CRC) was assessed spectrofluorimetrically.[2][6] Isolated cardiac mitochondria were incubated in a buffer containing the fluorescent calcium indicator Calcium Green-5N. Pulses of CaCl2 were added sequentially, and the fluorescence was monitored. The point at which a large, spontaneous release of calcium occurs, indicating the opening of the mitochondrial permeability transition pore (mPTP), determines the CRC. The assay was performed in the presence and absence of varying concentrations of this compound to determine its effect on the calcium threshold for mPTP opening.[2]
Assessment of Cardioprotection
To evaluate the impact of this compound on ischemic preconditioning, isolated rabbit ventricular myocytes were subjected to simulated ischemia and reperfusion.[3] Cell viability was assessed by trypan blue exclusion. Ischemic preconditioning was induced by brief periods of ischemia and reperfusion prior to a prolonged ischemic insult. This compound was added to the myocyte suspension before the preconditioning protocol to determine its effect on the protective phenotype.[3]
Wire Myography for Uterine Artery Contraction
The effect of this compound on vascular smooth muscle contraction was studied using wire myography.[4] Uterine arterial rings from Wistar rats were mounted in a myograph chamber containing Krebs solution and aerated with 95% O2 and 5% CO2 at 37°C. Concentration-response curves to the vasoconstrictor phenylephrine (PE) were generated. The arterial rings were then incubated with this compound before repeating the PE concentration-response curve to assess changes in contractile potency (pEC50) and efficacy (Emax).[4]
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by modulating key signaling pathways, primarily through the blockade of chloride channels. This inhibition has been shown to impact mitochondrial function and inflammatory processes.
dot
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. CLICs Inhibitor IAA94 Alleviates Inflammation and Injury in Septic Liver by Preventing Pyroptosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Iaa-94 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Iaa-94, a chloride channel inhibitor, is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not universally mandated, a combination of general best practices for laboratory chemical waste and information from safety data sheets allows for the formulation of a safe and compliant disposal procedure.
Immediate Safety and Handling Precautions
Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE). According to safety information, this includes wearing chemical-impermeable gloves, and avoiding contact with skin and eyes.[1] Handling should occur in a well-ventilated area to prevent the inhalation of any dust or aerosols.[1] In case of accidental contact, it is advised to immediately flush the affected area with plenty of water.[1]
Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the sink or in regular trash.[2][3] The following steps outline a general procedure for the proper disposal of this compound waste:
-
Collection : Collect waste this compound, including any contaminated materials such as gloves, pipette tips, and empty containers, in a designated and compatible hazardous waste container.[4][5] The container must be in good condition, with no leaks or cracks, and should have a secure lid.[3][5]
-
Labeling : Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound" or its systematic name, 2-[[(2R)-6,7-dichloro-2-cyclopentyl-2,3-dihydro-2-methyl-1-oxo-1H-inden-5-yl]oxy]-acetic acid.[6][7] The label should also indicate the hazards associated with the chemical.
-
Storage : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][5] This area should be at or near the point of generation and away from incompatible materials.[2][8] Keep the container closed except when adding waste.[3][4]
-
Arrange for Pickup : Once the container is full or in accordance with your institution's guidelines, arrange for its disposal through your organization's Environmental Health and Safety (EHS) office.[4] EHS will coordinate with a licensed hazardous waste disposal company for final treatment and disposal in compliance with federal and state regulations.[4]
It is crucial to avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your EHS office, as incompatible materials can react dangerously.[2]
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 54197-31-8 |
| Molecular Formula | C₁₇H₁₈Cl₂O₄ |
| Molecular Weight | 357.2 g/mol |
| Appearance | Solid Powder |
| Purity | ≥98% |
| Solubility | DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 15 mg/ml |
Data sourced from multiple chemical suppliers.[6][7]
Experimental Protocols
While detailed experimental protocols involving this compound are extensive and varied, its primary use is as an inhibitor of chloride channels.[6] For instance, it has been used to study the properties of chloride channels in bovine kidney cortex microsomes, where it binds with a Ki value of 1 µM.[6] In such experiments, this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted to the desired final concentration in the experimental buffer.
This compound Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. oshe.uthm.edu.my [oshe.uthm.edu.my]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. odu.edu [odu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. xcessbio.com [xcessbio.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guidance for Handling IAA-94
For researchers, scientists, and drug development professionals working with the chloride channel blocker IAA-94, adherence to strict safety protocols is paramount to ensure personal safety and maintain a secure laboratory environment. This document provides immediate, essential information on the personal protective equipment (PPE) required for handling this compound, as well as operational plans for its use and disposal.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a solid powder, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Use |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the compound to protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Gloves should be inspected before use and changed frequently, especially if contaminated. Avoid direct skin contact. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area or a chemical fume hood is recommended. |
Safe Handling and Storage
Proper operational procedures are critical to minimize risk.
-
Engineering Controls: Handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Handling Practices: Avoid creating dust when handling the solid form. Minimize contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is -20°C for long-term stability.[1]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Immediately wash affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with appropriate cleaning materials. For large spills, evacuate the area and follow institutional emergency protocols. |
Disposal Plan
All waste materials, including empty containers and contaminated PPE, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
